1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development, serving as a constrained analog of phenylalanine and a key intermediate for various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this important molecule, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. The core of its synthesis revolves around the selective reduction of the pyridine ring of quinoline-2-carboxylic acid, for which various catalytic hydrogenation methods have been developed. This document will delve into both racemic and stereoselective approaches, offering researchers the necessary information to select and implement the most suitable synthetic strategy for their specific needs.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a prevalent structural motif in a multitude of natural products and synthetic pharmaceuticals. The incorporation of a carboxylic acid group at the 2-position introduces a chiral center and provides a handle for further chemical modifications, making this compound a highly sought-after intermediate. Its applications span from the synthesis of conformationally restricted peptides to the development of novel therapeutic agents. The primary challenge in its synthesis lies in the selective and often stereocontrolled reduction of the quinoline ring system without affecting the carboxylic acid functionality or the benzene ring.
Synthetic Pathways
The principal and most direct route to this compound is the catalytic hydrogenation of quinoline-2-carboxylic acid. This transformation selectively reduces the nitrogen-containing heterocyclic ring, leaving the benzene ring and the carboxylic acid group intact. Variations in catalysts, reaction conditions, and the use of chiral auxiliaries or resolving agents allow for the synthesis of either the racemic mixture or specific enantiomers.
Figure 1: General synthetic approach to this compound.
Racemic Synthesis via Catalytic Hydrogenation
The most straightforward approach involves the hydrogenation of quinoline-2-carboxylic acid using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is efficient for producing the racemic mixture of the target compound.
Enantioselective Synthesis and Resolution
For applications where stereochemistry is crucial, enantiomerically pure forms of this compound are required. This can be achieved through two main strategies:
-
Asymmetric Hydrogenation: While less commonly reported for this specific substrate, asymmetric catalytic hydrogenation using chiral catalysts is a potential route.
-
Resolution of Racemates: A more established method involves the resolution of the racemic mixture. This can be accomplished through classical chemical resolution with a chiral amine or, more elegantly, through enzymatic resolution. One documented method involves the use of D-amino-acid oxidase to selectively oxidize one enantiomer, allowing for the isolation of the other. For instance, (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been isolated by the oxidation of the racemic amino acid with D-amino-acid oxidase[1][2]. The (+)-enantiomer can be obtained through chemical means, such as the hydrolysis of a dipeptide formed with a chiral amino acid[1][2].
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic transformations.
General Catalytic Hydrogenation of Quinoline-2-carboxylic Acid (Racemic)
Materials:
-
Quinoline-2-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogen gas
-
Parr apparatus or similar hydrogenation equipment
Procedure:
-
In a high-pressure reaction vessel, dissolve quinoline-2-carboxylic acid in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, LC-MS).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain racemic this compound.
Enzymatic Resolution of Racemic this compound
This protocol is based on the reported resolution using D-amino-acid oxidase[1][2].
Materials:
-
Racemic this compound
-
D-amino-acid oxidase
-
Phosphate buffer (pH ~8)
-
Catalase (to decompose hydrogen peroxide by-product)
-
Apparatus for pH control (pH-stat or manual addition of base)
Procedure:
-
Prepare a solution of racemic this compound in a phosphate buffer at a pH of approximately 8.
-
Add D-amino-acid oxidase and catalase to the solution.
-
Maintain the pH of the reaction mixture at ~8 by the controlled addition of a base (e.g., NaOH solution) as the reaction proceeds (the oxidation of the D-enantiomer produces an α-keto acid and ammonia, leading to a change in pH).
-
Stir the reaction mixture at a controlled temperature (e.g., 37 °C) and expose it to air or oxygen to facilitate the enzymatic oxidation.
-
Monitor the reaction progress by measuring the consumption of the base or by chiral HPLC.
-
When the reaction is complete (typically after the consumption of one equivalent of base), stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).
-
Acidify the reaction mixture to precipitate the unreacted (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the enantiomerically enriched product.
-
Further purification can be achieved by recrystallization.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that detailed yield and spectroscopic data for specific, optimized protocols are not extensively reported in the initial search results. The data presented here is compiled from various sources and may not correspond to a single, standardized procedure.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem CID 12877794[3] |
| Molecular Weight | 177.20 g/mol | PubChem CID 12877794[3] |
| CAS Number | 46185-24-4 | PubChem CID 12877794[3] |
Spectroscopic Data:
Comprehensive, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is available through chemical databases such as ChemicalBook[4]. Researchers are encouraged to consult these resources for detailed spectral information.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the synthetic processes described.
Figure 2: Workflow for the racemic synthesis of this compound.
Figure 3: Workflow for the enzymatic resolution of racemic this compound.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the catalytic hydrogenation of quinoline-2-carboxylic acid. While the preparation of the racemic compound is straightforward, the synthesis of enantiomerically pure forms requires a resolution step, for which enzymatic methods offer an efficient and elegant solution. This guide has provided an overview of the key synthetic strategies, detailed experimental protocols, and available quantitative data to assist researchers in the preparation of this valuable molecule. Further research into asymmetric catalytic hydrogenation methods could provide more direct and atom-economical routes to the enantiopure products.
References
- 1. Synthesis of peptides containing this compound. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines (1977) | Mario Paglialunga Paradisi | 16 Citations [scispace.com]
- 2. Synthesis of peptides containing this compound. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C10H11NO2 | CID 12877794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 13C NMR [m.chemicalbook.com]
An In-Depth Technical Guide on the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, a heterocyclic compound, is a molecule of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance. The information presented herein is intended to support further research and application of this compound in various scientific disciplines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Melting Point | 112-113 °C | [2] |
| Boiling Point (Predicted) | 392.6 ± 31.0 °C | [2] |
| pKa (Predicted) | 2.15 ± 0.20 | [2] |
| LogP (Computed) | 1.9 | [1] |
| CAS Number | 46185-24-4 | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of quinoline-2-carboxylic acid. This transformation can be achieved through catalytic hydrogenation, a widely used and efficient method for the saturation of heterocyclic aromatic rings.
Experimental Protocol: Catalytic Hydrogenation of Quinoline-2-carboxylic Acid
This protocol is based on established methods for the hydrogenation of quinoline derivatives.[3][4][5]
Materials:
-
Quinoline-2-carboxylic acid
-
Platinum(IV) oxide (Adams' catalyst) or Palladium on carbon (Pd/C)
-
Glacial acetic acid or Ethanol
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve quinoline-2-carboxylic acid in a suitable solvent such as glacial acetic acid or ethanol. The concentration will depend on the specific reaction conditions and scale.
-
Carefully add the catalyst (e.g., 5-10 mol% of PtO₂ or Pd/C) to the solution. The catalyst should be handled with care, especially Pd/C which can be pyrophoric.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas, such as nitrogen or argon, to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 50-100 psi, but optimization may be required).
-
Commence stirring or agitation and heat the reaction mixture to the desired temperature (ranging from room temperature to 80 °C, optimization may be required).
-
Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system again with an inert gas.
-
Open the reaction vessel and filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Biological Activities and Potential Applications
While extensive biological data specifically for this compound is limited in the public domain, the tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anticancer Activity: Certain tetrahydroisoquinoline derivatives have been investigated as inhibitors of Bcl-2/Mcl-1, proteins that play a crucial role in preventing apoptosis in cancer cells.[6]
-
Antiparasitic Activity: This compound is utilized as a chemical reagent in the synthesis of Indoline-2-carboxamide derivatives, which act as brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[2]
-
Receptor Modulation: Tetrahydroquinoline and its derivatives have been explored as ligands for various receptors, including the NMDA receptor complex and 5-HT1A receptors, suggesting potential applications in neurological and psychiatric disorders.[7]
The carboxylic acid moiety at the 2-position of the tetrahydroquinoline ring provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. This functional group can be readily converted to amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR).
Potential Drug Development Pathway:
Caption: A potential pathway for drug discovery and development.
Conclusion
This compound is a heterocyclic compound with a promising scaffold for the development of new chemical entities with therapeutic potential. While a complete physicochemical and biological profile is yet to be fully elucidated, the existing data on its synthesis and the known activities of related compounds highlight its importance for further investigation. This guide provides a foundational understanding of its properties and synthesis, aiming to facilitate and inspire future research in the fields of medicinal chemistry and drug discovery. The detailed experimental protocol for its synthesis offers a practical starting point for researchers to access this valuable molecule for their studies. Further exploration into its biological targets and mechanism of action will be crucial in unlocking its full therapeutic potential.
References
- 1. This compound | C10H11NO2 | CID 12877794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery
For Immediate Release
[City, State] – The unique structural scaffold of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its analogs has positioned this class of compounds as a significant area of interest for researchers, scientists, and drug development professionals. With a broad spectrum of demonstrated biological activities, these derivatives are emerging as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their potential in oncology.
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, and the incorporation of a carboxylic acid moiety at the 2-position provides a crucial anchor for molecular interactions and further derivatization.[1] This versatility has led to the exploration of these compounds against a variety of diseases, with a notable emphasis on cancer.
Synthesis and Chemical Properties
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy is the reduction of the corresponding quinoline precursors. For instance, the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkali solution has been shown to be a stereoselective method to produce the cis isomers of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[2] Domino reactions, which involve sequential transformations in a single pot, have also proven to be an efficient method for generating diverse tetrahydroquinoline structures.[3] These synthetic strategies allow for the introduction of various substituents on the aromatic ring and the nitrogen atom, enabling the fine-tuning of the pharmacological properties of the resulting analogs.
Anticancer Activity and Mechanism of Action
A significant body of research has focused on the anticancer potential of tetrahydroquinoline derivatives. These compounds have been shown to exhibit cytotoxic activity against a range of human cancer cell lines, including colon, lung, and breast cancer.
Targeting Key Signaling Pathways
Several studies have elucidated the mechanisms by which these derivatives exert their anticancer effects, with a recurring theme of interference with critical cell signaling pathways.
One such pathway is the PI3K/AKT/mTOR signaling cascade , which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and metabolism. Certain tetrahydroquinoline derivatives have been identified as inhibitors of this pathway, leading to the induction of autophagy and suppression of tumor growth.[3]
Another critical target is the NF-κB (nuclear factor-κB) signaling pathway . NF-κB is a transcription factor that is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation. Novel 1,2,3,4-tetrahydroisoquinoline derivatives have been rationally designed to inhibit NF-κB nuclear translocation, thereby exhibiting potent anticancer activities.[4]
The induction of apoptosis , or programmed cell death, is another key mechanism. Some tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2.[5]
Quantitative Biological Data
The following tables summarize the in vitro anticancer activity of selected 1,2,3,4-tetrahydroquinoline derivatives and analogs from recent studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinolinone Derivative 4a | HCT-116 (Colon Cancer) | 12.18 ± 1.61 | [6] |
| A549 (Lung Cancer) | > 50 | [6] | |
| MCF-7 (Breast Cancer) | > 50 | [6] | |
| Tetrahydroquinolinone Derivative 5 | HCT-116 (Colon Cancer) | 13.10 ± 0.96 | [6] |
| A549 (Lung Cancer) | > 50 | [6] | |
| MCF-7 (Breast Cancer) | > 50 | [6] | |
| Pyrazolo quinoline derivative 15 | MCF-7 (Breast Cancer) | 18.74 | [5] |
| HepG2 (Liver Cancer) | 15.16 | [5] | |
| A549 (Lung Cancer) | 18.68 | [5] | |
| Morpholine-Substituted THQ 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | [7] |
| MCF-7 (Breast Cancer) | Not Reported | [7] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.63 ± 0.02 | [7] | |
| Morpholine-Substituted THQ 10h | A549 (Lung Cancer) | Not Reported | [7] |
| MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [7] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Not Reported | [7] |
Experimental Protocols
General Procedure for the Synthesis of Tetrahydroquinoline Derivatives
A representative synthetic protocol involves a three-step pathway starting from ethyl benzoylacetate.[6]
-
Step 1: SN2 Reaction: Ethyl benzoylacetate is reacted with a variety of benzyl-type halides in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) to yield benzyl-type derivatives of ethyl benzoylacetate.
-
Step 2: Ammonolysis: The resulting derivatives are then subjected to ammonolysis in a 24% aqueous ammonia solution.
-
Step 3: Cyclization: The final step involves the cyclization of the intermediate to form the tetrahydroquinoline ring system.
In Vitro Antiproliferative MTT Assay
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Visualizing the Molecular Landscape: Pathways and Workflows
To better understand the complex interactions and processes involved in the study of this compound derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Drug Discovery Experimental Workflow.
Future Directions
The promising in vitro results for this compound derivatives and their analogs warrant further investigation. Future research should focus on lead optimization to improve potency and selectivity, as well as comprehensive in vivo studies to evaluate their efficacy and safety profiles in preclinical models. The continued exploration of this versatile chemical scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
The Biological Landscape of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a carboxylic acid at the 2-position (THQ-2-CA) provides a key functional handle for derivatization, allowing for the exploration of a wide chemical space and the modulation of pharmacological properties. This technical guide delves into the synthesis, biological activities, and underlying mechanisms of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives, presenting a comprehensive resource for researchers in drug discovery and development.
Synthesis of the this compound Scaffold
The construction of the THQ-2-CA core is most commonly achieved through multicomponent reactions, with the Povarov reaction being a prominent example. This imino-Diels-Alder reaction offers an efficient route to substituted tetrahydroquinolines.
General Experimental Protocol: Povarov Reaction for THQ-2-CA Synthesis
A typical procedure involves the one-pot, three-component reaction of an aniline, an aldehyde, and an alkene (dienophile), often catalyzed by a Lewis acid.
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Alkene (e.g., ethyl vinyl ether)
-
Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃)
-
Solvent (e.g., ethanol, acetonitrile)
Procedure:
-
To a solution of the aniline (1.0 eq) and aldehyde (1.0 eq) in the chosen solvent, add the Lewis acid catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature for a designated time to facilitate the in-situ formation of the corresponding imine.
-
Add the alkene (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline derivative.
The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of THQ-2-CA derivatives.
Caption: General workflow from synthesis to biological evaluation of THQ-2-CA scaffolds.
Biological Activities of this compound Derivatives
Derivatives of the THQ-2-CA scaffold have been investigated for a range of biological activities, with notable effects in cancer and inflammatory diseases.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of THQ derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity of Selected Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 13 | HeLa | 8.3 | [1] |
| 18 | HeLa | 13.15 | [1] |
| 12 | PC3 | 31.37 | [1] |
| 11 | PC3 | 34.34 | [1] |
Note: The referenced study investigated a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines. While not exclusively 2-carboxylic acid derivatives, this data provides valuable insight into the anticancer potential of the broader tetrahydroquinoline class.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
The following diagram illustrates a simplified workflow for the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Inhibition of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and is often dysregulated in cancer. Several THQ derivatives have shown potential as inhibitors of this pathway.
Table 2: NF-κB Inhibitory Activity of Selected Isothiocyanate Compounds
| Compound | IC₅₀ (µM) | Maximum Inhibitory Effect (%) | Reference |
| ITC-1 | 15.36 ± 4.04 | - | [2] |
| ITC-2 | 18.85 ± 4.04 | - | [2] |
| ITC-3 | 22.99 ± 5.21 | - | [2] |
| ITC-8 | 16.20 ± 6.18 | 73 | [2] |
| PEITC (control) | 21.24 ± 6.24 | - | [2] |
Note: This data is for isothiocyanate compounds and is included to illustrate the potential for NF-κB inhibition by small molecules. Specific data for THQ-2-CA derivatives is an area for further research.
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293/NF-κB-luc)
-
Complete culture medium
-
Test compounds
-
Inducer of NF-κB activity (e.g., TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with the NF-κB inducer (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated, untreated control and determine the IC₅₀ value.
The canonical NF-κB signaling pathway is depicted below.
Caption: The canonical NF-κB signaling pathway.[3][4][5][6]
RORγ Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a key role in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. Inverse agonists of RORγ can suppress its activity and are therefore of therapeutic interest. Recent studies have identified 1,2,3,4-tetrahydroquinoline derivatives as novel RORγ inverse agonists.[7]
Table 3: RORγ Inverse Agonist Activity of Tetrahydroquinoline Derivatives
| Compound | RORγ FRET Assay EC₅₀ (µM) | Mouse Th17 Differentiation Assay % inh. @10 µM | Reference |
| 1 (Agonist) | 3.7 | - | [8] |
| 2 (Inverse Agonist) | 2.0 (IC₅₀) | 61 | [8] |
Note: This data is for N-sulfonamide tetrahydroquinoline derivatives, highlighting the potential of the THQ scaffold for RORγ modulation.
This assay measures the ability of a compound to inhibit the constitutive activity of RORγ.
Materials:
-
Cell line co-transfected with a Gal4-RORγ-LBD expression vector and a UAS-luciferase reporter vector.
-
Complete culture medium.
-
Test compounds.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of RORγ inhibition relative to the untreated control and determine the IC₅₀ value.
The following diagram illustrates the role of RORγ in Th17 cell differentiation and the point of intervention for inverse agonists.
Caption: RORγ signaling in Th17 differentiation and inhibition by inverse agonists.[9]
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive core for medicinal chemistry campaigns targeting cancer, inflammation, and autoimmune diseases. The detailed experimental protocols and summaries of biological data provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this important heterocyclic motif. Further exploration of the structure-activity relationships of THQ-2-CA derivatives is warranted to unlock new and potent therapeutic agents.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in publicly accessible databases, this guide presents a combination of data from closely related compounds and predicted values based on established spectroscopic principles. The information herein is intended to serve as a valuable reference for the characterization and analysis of this and similar molecular scaffolds.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the tetrahydropyridine ring. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-7 | 6.9 - 7.2 | m | - |
| H-6, H-8 | 6.5 - 6.8 | m | - |
| H-2 | 4.0 - 4.2 | dd | 8.0, 4.0 |
| H-4 (axial) | 2.8 - 3.0 | m | - |
| H-4 (equatorial) | 2.6 - 2.8 | m | - |
| H-3 (axial) | 2.2 - 2.4 | m | - |
| H-3 (equatorial) | 1.9 - 2.1 | m | - |
| NH | 3.5 - 4.5 | br s | - |
| COOH | 10.0 - 12.0 | br s | - |
Note: Predicted values are based on data from similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 175 - 180 |
| C-8a | 145 - 150 |
| C-4a | 128 - 132 |
| C-5, C-7 | 125 - 130 |
| C-6, C-8 | 115 - 120 |
| C-2 | 55 - 60 |
| C-4 | 40 - 45 |
| C-3 | 25 - 30 |
Note: Predicted values are based on data from analogous compounds.
Infrared (IR) Spectroscopy Data
The IR spectrum is characterized by the presence of a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and N-H stretching vibrations.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=C (Aromatic) | 1500-1600 | Medium |
| N-H (Amine) | 3300-3500 | Medium |
| C-N | 1250-1350 | Medium |
Mass Spectrometry (MS) Data
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The fragmentation is expected to involve the loss of the carboxyl group and subsequent cleavages of the tetrahydroquinoline ring.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 177 | [M]⁺ (Molecular Ion) |
| 132 | [M - COOH]⁺ |
| 131 | [M - HCOOH]⁺ |
| 104 | Fragmentation of the tetrahydroquinoline ring |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid solubility).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 14 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Perform a background scan with no sample.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode (positive mode is generally suitable for nitrogen-containing compounds).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: A logical workflow for the spectroscopic analysis.
CAS number and chemical identifiers for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, and analytical data for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid. Due to the limited availability of public domain information, this guide will focus on the fundamental chemical and physical properties of the compound.
Chemical Identifiers and Physical Properties
This compound is a heterocyclic compound with a molecular weight of 177.20 g/mol .[1][2] It is a solid at room temperature.[2] The following tables summarize its key chemical identifiers and computed physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 46185-24-4 | [1] |
| IUPAC Name | This compound | [1] |
| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| SMILES String | C1CC2=CC=CC=C2NC1C(=O)O | [1] |
| InChI String | InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | [1] |
| InChIKey | OSJVTYVKQNOXPP-UHFFFAOYSA-N | [1] |
| Synonyms | 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, THQA | [1] |
Table 2: Computed Physical and Chemical Properties
| Property | Value |
| XLogP3-AA | 1.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 177.07897859 g/mol |
| Monoisotopic Mass | 177.07897859 g/mol |
| Topological Polar Surface Area | 49.3 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 205 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 1 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Experimental Data
Synthesis
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, general methods for the synthesis of the tetrahydroquinoline scaffold are well-documented. One common approach involves the reduction of the corresponding quinoline derivative. For example, substituted quinoline-4-carboxylic acids have been reduced to their 1,2,3,4-tetrahydroquinoline-4-carboxylic acid counterparts using Raney nickel in an aqueous alkaline solution.[3] This suggests that a similar reductive strategy starting from quinoline-2-carboxylic acid could potentially yield the target compound.
A generalized workflow for such a synthesis is depicted below:
Purification
Analytical Characterization
Spectroscopic data for this compound is available, providing the means for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR data is available for the characterization of this molecule.[4]
-
¹³C NMR: Carbon-13 NMR spectral data has also been reported.
High-Performance Liquid Chromatography (HPLC): While a specific HPLC method for this exact compound is not detailed, methods for the separation of the parent compound, 1,2,3,4-Tetrahydroisoquinoline, on a Newcrom R1 reverse-phase column have been described.[5] A typical mobile phase for such a separation consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] This suggests that a similar reverse-phase HPLC method could be developed for the analysis of this compound.
The logical workflow for the analysis of a synthesized sample is as follows:
Biological Activity and Signaling Pathways
There is currently a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and associated signaling pathways for this compound.
It is important to note that the structurally related isomer, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and its derivatives have been investigated for various biological activities, including their role as Bcl-2/Mcl-1 inhibitors in the context of anticancer research.[6] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.
Researchers and drug development professionals are encouraged to perform their own comprehensive biological assays to determine the pharmacological profile of this compound.
Conclusion
This technical guide has summarized the available chemical and physical data for this compound. While detailed experimental protocols for its synthesis and purification, as well as its biological activity, are not widely reported in the public domain, this document provides a foundational understanding of the compound's key identifiers and analytical characterization methods. Further research is warranted to fully elucidate its synthetic pathways and pharmacological potential.
References
- 1. This compound | C10H11NO2 | CID 12877794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR spectrum [chemicalbook.com]
- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroquinoline Core: A Privileged Scaffold in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline motif is a cornerstone in the architecture of numerous natural products, imbuing them with a diverse array of biological activities. This heterocyclic system, featuring a fused benzene and piperidine ring, serves as a versatile scaffold for molecular recognition by various biological targets. This technical guide provides a comprehensive overview of naturally occurring tetrahydroquinolines, their biological activities, and the experimental methodologies used to elucidate their therapeutic potential.
Bioactive Tetrahydroquinoline-Containing Natural Products: A Quantitative Overview
The tetrahydroquinoline core is present in a wide range of natural products isolated from terrestrial and marine organisms. These compounds exhibit significant biological effects, including anticancer, antiviral, and enzyme inhibitory activities. The following table summarizes the quantitative data for several representative natural products.
| Natural Product | Natural Source | Biological Activity | Target/Cell Line | IC50 Value |
| Virantmycin B | Streptomyces sp. AM-2504 | Antiviral | Dengue virus type 2 | Weak activity reported |
| Ecteinascidin 743 (Trabectedin) | Ecteinascidia turbinata (marine tunicate) | Anticancer | ECV304, H292, CAL-27, A549 (human tumor cell lines) | 0.9 - 1.6 nM[1] |
| Compound 10e (synthetic derivative) | - | Anticancer (mTOR inhibitor) | A549 (lung cancer) | 0.033 µM[2] |
| Compound 10h (synthetic derivative) | - | Anticancer (mTOR inhibitor) | MCF-7 (breast cancer) | 0.087 µM[2] |
| Compound 13 (synthetic derivative) | - | Anticancer | HeLa (cervical cancer) | 8.3 µM[3] |
| Compound 18 (synthetic derivative) | - | Anticancer | HeLa (cervical cancer) | 13.15 µM[3] |
| Hybrid Compound 7b (synthetic) | - | Acetylcholinesterase Inhibition | - | 0.9 nM[4] |
Key Experimental Protocols
The discovery and development of bioactive natural products containing the tetrahydroquinoline moiety rely on a suite of robust experimental protocols. This section provides detailed methodologies for the isolation of these alkaloids, assessment of their cytotoxic effects, evaluation of their enzyme inhibitory potential, and investigation of their impact on cellular signaling pathways.
Protocol 1: General Procedure for the Extraction and Isolation of Tetrahydroquinoline Alkaloids from Plant Material
This protocol outlines a standard procedure for the extraction and purification of tetrahydroquinoline alkaloids from dried and powdered plant material.
1. Defatting of Plant Material:
- Extract the powdered plant material (e.g., 500 g) with n-hexane at room temperature for 24 hours to remove lipids and other nonpolar compounds.
- Repeat the extraction twice and discard the hexane extracts.
- Air-dry the defatted plant material.
2. Alkaloid Extraction:
- Macerate the defatted plant material with methanol at room temperature for 48 hours.
- Filter the extract and repeat the extraction process twice more.
- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Acid-Base Extraction for Alkaloid Enrichment:
- Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).
- Filter the acidic solution to remove any insoluble material.
- Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.
- Basify the aqueous layer to a pH of 9-10 with a concentrated ammonium hydroxide solution.
- Extract the alkaline solution with dichloromethane or a mixture of chloroform and methanol (e.g., 3:1 v/v) three times.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
4. Chromatographic Purification:
- Subject the crude alkaloid fraction to column chromatography on silica gel.
- Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
- Monitor the collected fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
- Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure tetrahydroquinoline alkaloids.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test compound in culture medium.
- Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48 to 72 hours.
3. MTT Assay:
- After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Acetylcholinesterase Inhibition Assay using Ellman's Method
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE).
1. Reagent Preparation:
- Phosphate buffer (0.1 M, pH 8.0).
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (3 mM in phosphate buffer).
- Acetylthiocholine iodide (ATCI) solution (15 mM in deionized water).
- AChE enzyme solution (e.g., from electric eel) in phosphate buffer.
- Test compound solutions at various concentrations.
2. Assay Procedure in a 96-well Plate:
- To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the AChE solution.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 µL of DTNB solution and 20 µL of ATCI solution to each well.
- Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
- Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting is used to detect changes in the levels of specific proteins involved in signaling pathways. This protocol is for assessing the effect of a tetrahydroquinoline-containing compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
1. Cell Treatment and Lysis:
- Culture cells to 70-80% confluency and treat with the test compound for the desired time.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-PI3K, and a loading control like β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.[6]
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt signaling pathway and its inhibition.
Caption: Workflow for isolation and bioactivity screening.
References
- 1. In vitro interaction between Ecteinascidin 743 (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Targets of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide explores the key therapeutic targets of THQ derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is designed to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Anticancer Activity: Targeting Cell Proliferation and Survival
Tetrahydroquinoline derivatives have emerged as promising candidates for anticancer drug development, exhibiting potent cytotoxic and antiproliferative effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways that govern cell growth and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various tetrahydroquinoline derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of representative THQ derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of 2-Arylquinoline and 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| Quinoline 13 | HeLa (Cervical Epithelial Carcinoma) | 8.3 |
| Tetrahydroquinoline 18 | HeLa (Cervical Epithelial Carcinoma) | 13.15 |
| Quinoline 12 | PC3 (Prostate Sarcoma) | 31.37 |
| Quinoline 11 | PC3 (Prostate Sarcoma) | 34.34 |
Table 2: Anticancer Activity of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) and Related Derivatives [2]
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A-549 (Non-small cell lung adenocarcinoma) IC50 (µM) |
| 18c | 18.93 ± 1.26 | 23.83 ± 4.02 |
| 19b | 13.49 ± 0.20 | 15.69 ± 2.56 |
| 19c | 12.96 ± 2.68 | 28.44 ± 0.56 |
| 20a | 13.11 ± 1.55 | 21.79 ± 0.22 |
| 20d | 12.04 ± 0.57 | 12.55 ± 0.54 |
Table 3: Anticancer Activity of 4-trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) [3]
| Compound | SNB19 (Glioblastoma) IC50 (µM) | LN229 (Glioblastoma) IC50 (µM) |
| 4ag | 38.3 | 40.6 |
Signaling Pathways
A crucial pathway often dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which is a key regulator of cell proliferation, growth, and survival.[4][5][6][7][8] Several tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[2]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. Tetrahydroquinoline derivatives have been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11][12]
Caption: Induction of apoptosis by tetrahydroquinoline derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Tetrahydroquinoline derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the tetrahydroquinoline derivative. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in necrotic cells (allowing propidium iodide to enter and stain the DNA).
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
PBS
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the tetrahydroquinoline derivative for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Experimental Workflow
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifolin induces apoptosis via extrinsic and intrinsic pathways in the NCI-H460 human non-small cell lung-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
review of 1,2,3,4-Tetrahydroquinoline synthesis methods
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products, pharmaceuticals, and biologically active compounds. Its structural importance has driven the development of numerous synthetic methodologies. This guide provides a comprehensive overview of the core synthetic strategies for constructing 1,2,3,4-tetrahydroquinolines, with a focus on providing detailed experimental protocols, comparative quantitative data, and visual representations of key reaction pathways.
Catalytic Hydrogenation of Quinolines
Catalytic hydrogenation of the corresponding quinoline is one of the most direct and widely used methods for the synthesis of 1,2,3,4-tetrahydroquinolines. This approach offers high atom economy and generally proceeds with excellent yields. A variety of catalysts, both homogeneous and heterogeneous, have been developed to effect this transformation.
Experimental Protocols
Heterogeneous Hydrogenation using a Cobalt-Based Catalyst [1][2]
A convenient method for the pressure hydrogenation of quinolines in an aqueous solution utilizes a particulate cobalt-based catalyst prepared in situ from Co(OAc)₂·4H₂O and zinc powder.[2]
-
Reagents and Conditions:
-
Quinoline derivative (0.5 mmol)
-
Co(OAc)₂·4H₂O (2.5–5 mol%)
-
Zn powder (15–50 mol%)
-
H₂O (1.5 mL)
-
H₂ pressure (30 bar)
-
Temperature (70–150 °C)
-
Reaction time (15 hours)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the quinoline derivative, Co(OAc)₂·4H₂O, and Zn powder.
-
Add deionized water and place the tube in a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 30 bar.
-
Heat the reaction mixture to the specified temperature and stir for 15 hours.
-
After cooling to room temperature, vent the autoclave and extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Asymmetric Hydrogenation using an Iridium Catalyst [3][4]
Chiral 1,2,3,4-tetrahydroquinolines can be synthesized with high enantioselectivity via asymmetric hydrogenation of 2-substituted quinolines using an iridium catalyst with a chiral diphosphonite ligand.[3]
-
Reagents and Conditions:
-
2-Substituted quinoline
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral diphosphonite ligand (e.g., derived from (S)-BINOL and diphenyl ether) (1.0 mol%)
-
I₂ (1.0 mol%)
-
Toluene as solvent
-
H₂ pressure (60 bar)
-
Temperature (0 °C)
-
Reaction time (20 hours)
-
-
Procedure:
-
In a glovebox, charge a pressure reactor with the 2-substituted quinoline, [Ir(COD)Cl]₂, the chiral ligand, and iodine.
-
Add anhydrous, degassed toluene.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the reactor to 60 bar with hydrogen and cool the mixture to 0 °C.
-
Stir the reaction for 20 hours.
-
Carefully vent the reactor and concentrate the reaction mixture in vacuo.
-
Determine the conversion and enantiomeric excess of the crude product by chiral HPLC analysis.
-
Purify by flash chromatography if necessary.
-
Quantitative Data
| Method | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
| Heterogeneous Hydrogenation | Co(OAc)₂·4H₂O / Zn | Quinoline | 95 | N/A | [2] |
| Heterogeneous Hydrogenation | Co(OAc)₂·4H₂O / Zn | 6-Methylquinoline | 92 | N/A | [2] |
| Heterogeneous Hydrogenation | Co(OAc)₂·4H₂O / Zn | 8-Ethylquinoline | 88 | N/A | [2] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S)-BINOL-diphosphonite / I₂ | 2-Methylquinoline | >96 | 92 | [3] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S)-BINOL-diphosphonite / I₂ | 2-Phenylquinoline | >96 | 96 | [3] |
Reaction Pathway
Caption: Catalytic hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline.
Domino (Cascade) Reactions
Domino reactions offer an efficient approach to complex molecules in a single operation without isolating intermediates, thereby improving atom economy and reducing waste. Several domino strategies have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines.
Experimental Protocols
Domino Reduction-Reductive Amination [5][6]
This method involves the conversion of 2-nitroaryl ketones or aldehydes to tetrahydroquinolines under hydrogenation conditions. The reaction proceeds through a sequence of nitro group reduction, intramolecular condensation to a cyclic imine, and subsequent reduction.[5]
-
Reagents and Conditions:
-
2-Nitroarylketone or aldehyde
-
5% Pd/C catalyst
-
Hydrogen gas (1-5 atm)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Room temperature
-
-
Procedure:
-
Dissolve the 2-nitroarylketone or aldehyde in the chosen solvent in a hydrogenation flask.
-
Add the 5% Pd/C catalyst.
-
Connect the flask to a hydrogenation apparatus and purge with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 atm for strained systems).[5]
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
Quantitative Data
| Substrate | Product Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| Methyl 2-(2-nitrobenzoyl)propanoate | 93-98 | Highly cis | [5] |
| Angular fused 2-nitroaryl ketones | 64-66 | All-cis | [5] |
| Reductive Amination-SNAr | 58-98 | N/A | [6] |
Logical Workflow
Caption: Domino reduction-reductive amination sequence.
Povarov Reaction
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, typically involving an aniline, an aldehyde, and an alkene in a formal [4+2] cycloaddition.[7][8][9][10]
Experimental Protocols
Three-Component Povarov Reaction [9][10][11]
-
Reagents and Conditions:
-
Arylamine (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Electron-rich alkene (e.g., ethyl vinyl ether) (1.2 equiv)
-
Catalyst (e.g., p-toluenesulfonic acid, AlCl₃, Cu(OTf)₂)
-
Solvent (e.g., ethanol, dichloromethane)
-
Room temperature to reflux
-
-
Procedure:
-
To a solution of the arylamine and aromatic aldehyde in the solvent, add the catalyst.
-
Stir the mixture for a short period to allow for the in situ formation of the N-arylimine.
-
Add the electron-rich alkene to the reaction mixture.
-
Stir at the appropriate temperature for the required time (can be monitored by TLC).
-
Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
-
Quantitative Data
| Arylamine | Aldehyde | Alkene | Catalyst | Yield (%) | Reference |
| Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ | 75 | [10] |
| p-Toluidine | Benzaldehyde | Ethyl vinyl ether | Cu(OTf)₂ | 82 | [10] |
| Aniline | p-Anisaldehyde | 2,3-Dihydrofuran | Sc(OTf)₃ | 90 | [12] |
Reaction Mechanism
Caption: Mechanism of the three-component Povarov reaction.
Classical Quinoline Syntheses Followed by Reduction
Several classical named reactions are employed for the synthesis of the quinoline core, which can then be reduced to the corresponding 1,2,3,4-tetrahydroquinoline.
a) Friedländer Annulation
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14]
-
Reagents and Conditions:
-
o-Nitroarylcarbaldehyde (1.0 equiv)
-
Ketone or aldehyde (1.2 equiv)
-
Iron powder (3.0 equiv)
-
Aqueous HCl (catalytic)
-
Ethanol/Water solvent mixture
-
Potassium hydroxide
-
-
Procedure:
-
A mixture of the o-nitroarylcarbaldehyde, iron powder, and ethanol/water is heated.
-
Aqueous HCl is added, and the mixture is refluxed to reduce the nitro group.
-
The ketone/aldehyde and an aqueous solution of KOH are then added.
-
The reaction is refluxed until the formation of the quinoline is complete.
-
The resulting quinoline can be isolated and subsequently reduced (e.g., by catalytic hydrogenation) to the tetrahydroquinoline.
-
| o-Nitroarylcarbaldehyde | Carbonyl Compound | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Acetone | 95 | [15] |
| 2-Nitrobenzaldehyde | Cyclohexanone | 98 | [15] |
b) Skraup-Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds.[16]
Caption: Skraup-Doebner-von Miller quinoline synthesis.
c) Combes Quinoline Synthesis
The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[17][18][19]
Caption: Combes synthesis of quinolines.
d) Pfitzinger Reaction
The Pfitzinger reaction produces quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[20][21][22][23] The resulting carboxylic acid can be decarboxylated and the quinoline ring reduced.
-
Reagents and Conditions:
-
Isatin (0.07 mol)
-
Carbonyl compound with α-methylene group (0.07 mol)
-
Potassium hydroxide (0.2 mol)
-
Ethanol (25 mL)
-
Reflux for 24 hours
-
-
Procedure:
-
A solution of the ketone, isatin, and potassium hydroxide in ethanol is refluxed for 24 hours.
-
Most of the solvent is removed by distillation, and water is added to the residue.
-
Neutral impurities are removed by extraction with diethyl ether.
-
The aqueous layer is acidified with acetic acid to precipitate the quinoline-4-carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
-
Modern Synthetic Approaches
Recent advances have introduced novel and efficient methods for tetrahydroquinoline synthesis, often under mild conditions and with high selectivity.
a) Organocatalytic Asymmetric Synthesis
Asymmetric [4+2] cycloannulation of ortho-aminophenyl p-quinone methides with alkenes, catalyzed by chiral organocatalysts, provides access to highly functionalized and enantioenriched tetrahydroquinolines.[24]
| Alkene Substrate | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| (E)-Ethyl-2-cyano-3-phenylacrylate | 99 | >20:1 | 98 | [24] |
| (E)-3-Phenylacrylonitrile | 95 | >20:1 | 97 | [24] |
b) Photocatalytic Hydrogenation
Visible-light-mediated photocatalysis has emerged as a green and sustainable method for the hydrogenation of quinolines. This approach can utilize water as the hydrogen source under mild conditions.[25][26]
-
Reagents and Conditions:
-
Quinoline derivative (0.2 mmol)
-
Tris(4-methoxyphenyl)phosphine as photocatalyst
-
Water as hydrogen source
-
Solvent (e.g., acetonitrile)
-
Visible light irradiation (e.g., blue LEDs)
-
Room temperature
-
-
Procedure:
-
A solution of the quinoline and photocatalyst in the solvent and water is prepared in a reaction vessel.
-
The mixture is degassed and then irradiated with visible light with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed, and the residue is purified by chromatography.
-
| Substrate | Yield (%) | trans:cis Ratio | Reference |
| 2-Phenylquinoline | 85 | >99:1 | [25] |
| 2-Methyl-3-phenylquinoline | 78 | 1:5 | [25] |
This guide provides a foundational understanding of the primary methods for synthesizing 1,2,3,4-tetrahydroquinolines. The choice of a particular method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The detailed protocols and comparative data herein are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in drug discovery and development.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 10. sci-rad.com [sci-rad.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. iipseries.org [iipseries.org]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. benchchem.com [benchchem.com]
- 21. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid as a versatile building block in organic synthesis. Its constrained bicyclic structure makes it a valuable scaffold for introducing conformational rigidity in peptides and other complex molecules, with significant applications in medicinal chemistry and drug discovery.
Application Notes
This compound is a non-proteinogenic, cyclic amino acid analogue. Its rigid structure, which can be considered a constrained analogue of phenylalanine, is of significant interest in the design of peptidomimetics and pharmacologically active compounds. The primary applications in organic synthesis revolve around the derivatization of its carboxylic acid and secondary amine functionalities.
-
Peptide Synthesis: The most prominent application is its incorporation into peptide chains to induce specific secondary structures, such as turns and helices. This conformational constraint can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. It is often used in solid-phase peptide synthesis (SPPS) as an Fmoc-protected building block.
-
Scaffold for Small Molecule Synthesis: The tetrahydroquinoline core serves as a privileged scaffold in medicinal chemistry. The carboxylic acid and the secondary amine can be orthogonally functionalized to generate libraries of compounds for drug discovery programs. Derivatives have been explored for a range of biological activities.
-
Ligand Synthesis: The rigid framework and the presence of coordinating heteroatoms make it an attractive building block for the synthesis of chiral ligands for asymmetric catalysis.
The key reactive sites are the carboxylic acid group at the C2 position and the secondary amine at the N1 position. These can be selectively protected and deprotected to allow for sequential functionalization.
Key Synthetic Transformations and Experimental Protocols
The following sections provide detailed protocols for the most common and useful synthetic transformations involving this compound.
Amide Bond Formation (Peptide Coupling)
Amide coupling is the most frequent reaction, used to incorporate the tetrahydroquinoline moiety into peptide chains or to synthesize carboxamide derivatives. Standard peptide coupling reagents are effective.
This protocol describes the coupling of N-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with a generic amino acid ester (e.g., Methyl L-phenylalaninate hydrochloride).
Materials:
-
N-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
-
Methyl L-phenylalaninate hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the amino acid ester hydrochloride salt (1.1 eq) to the solution, followed by the addition of DIPEA or TEA (2.2 eq) to neutralize the hydrochloride salt and for the coupling reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl (2 x), saturated NaHCO3 solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dipeptide.
Quantitative Data for Amide Coupling Reactions
| Coupling Reagents | Base | Solvent | Typical Yield (%) | Reference |
| DCC/HOBt | DIPEA | DCM | 75-90 | General Peptide Synthesis Protocols |
| EDC/HOBt | DIPEA | DMF | 80-95 | General Peptide Synthesis Protocols |
| HATU/DIPEA | DIPEA | DMF | 85-98 | General Peptide Synthesis Protocols |
Esterification of the Carboxylic Acid
Esterification is a common transformation to protect the carboxylic acid or to synthesize ester derivatives for further modification. Fischer esterification or DCC-mediated esterification are commonly employed methods.
Materials:
-
This compound hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl2) or concentrated Sulfuric Acid (H2SO4)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) or a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Quantitative Data for Esterification Reactions
| Method | Reagents | Solvent | Typical Yield (%) | Reference |
| Fischer Esterification | SOCl2 or H2SO4 | Methanol | 85-95 | General Organic Chemistry Protocols |
| DCC/DMAP Coupling | DCC, DMAP | DCM | 80-92 | General Organic Chemistry Protocols |
N-Acylation of the Secondary Amine
The secondary amine of the tetrahydroquinoline ring can be acylated to introduce a variety of substituents. This is typically performed after protection of the carboxylic acid group.
Materials:
-
Methyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acetylated product.
Quantitative Data for N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) | Reference |
| Acetyl Chloride | TEA | DCM | 90-98 | General Organic Chemistry Protocols |
| Acetic Anhydride | Pyridine | DCM | 88-95 | General Organic Chemistry Protocols |
Visualizations
Experimental Workflow for Solution-Phase Amide Coupling
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Signaling Pathway Analogy: Synthesis of a Tripeptide using SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for a tripeptide.
Logical Relationship: Derivatization Pathways
Caption: Synthetic pathways for derivatizing the starting material.
Application Notes and Protocols: 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid and its Analogs as Chiral Ligands in Catalysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands are pivotal in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. The rigid, bicyclic structure of the tetrahydroquinoline scaffold makes it an attractive backbone for the design of such ligands. While the use of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid specifically as a chiral ligand in catalysis is not extensively documented in peer-reviewed literature, its structural isomer, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and its derivatives have been explored. This document provides an overview of the application of a Tic-derived ligand in asymmetric catalysis as a case study to illustrate the potential of this class of compounds. The protocols and data presented herein are based on published research on a derivative of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and serve as a guide for potential applications of related structures like this compound.
Case Study: A Derivative of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid in Enantioselective Catalysis
A notable application of this class of ligands is in the enantioselective Henry (nitroaldol) and Michael reactions. Coordination compounds of a tridentate ligand derived from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with various transition metals have been synthesized and evaluated as catalysts.
Catalytic Performance Data
The following tables summarize the quantitative data for the catalytic performance of a copper(II) complex of a ligand derived from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Table 1: Enantioselective Nitroaldol (Henry) Reaction of Nitromethane with 4-Nitrobenzaldehyde [1]
| Catalyst (mol%) | Temp. (°C) | Time (days) | Yield (%) | ee (%) (Configuration) |
| 5 | 20 | 10 | 70 | 54.5 (R) |
| 5 | 0 | 15 | 30 | 61.7 (R) |
Table 2: Enantioselective Michael Addition of Diethyl Malonate to Chalcone
No specific data was found in the searched literature for this reaction using the target ligand or its close analogs.
Experimental Protocols
The following are generalized protocols based on the synthesis and application of coordination compounds derived from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These can be adapted for the investigation of this compound-based ligands.
Protocol 1: Synthesis of the Chiral Ligand-Metal Complex
This protocol describes the general synthesis of a coordination compound between a derivative of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and a metal salt.
Materials:
-
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative (e.g., 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine)
-
Metal salt (e.g., Copper(II) acetate, Cobalt(II) chloride)
-
Anhydrous methanol
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the chiral ligand in anhydrous methanol in a Schlenk flask.
-
In a separate Schlenk flask, dissolve the metal salt in anhydrous methanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If a precipitate forms, collect it by filtration under inert atmosphere.
-
Wash the solid with cold anhydrous methanol and then with diethyl ether.
-
Dry the resulting coordination compound under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., elemental analysis, FT-IR, and NMR spectroscopy).
Protocol 2: General Procedure for the Enantioselective Henry (Nitroaldol) Reaction
This protocol outlines a general procedure for the asymmetric Henry reaction catalyzed by the synthesized chiral metal complex.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitromethane
-
Chiral ligand-metal complex (catalyst)
-
Solvent (e.g., THF or CH2Cl2)
-
Inert atmosphere
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the aldehyde and the solvent.
-
Add the chiral ligand-metal complex (typically 1-10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add nitromethane to the reaction mixture and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Diagrams
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and application of a chiral catalyst based on a tetrahydroquinoline carboxylic acid derivative.
Caption: General workflow from ligand synthesis to catalytic application and analysis.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a metal-catalyzed asymmetric reaction, such as the Henry reaction, using a chiral ligand.
Caption: Plausible catalytic cycle for a metal-catalyzed asymmetric Henry reaction.
Conclusion and Future Outlook
While direct catalytic applications of this compound as a chiral ligand are not prominently reported, the study of its isomer, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrates the potential of this structural motif in asymmetric catalysis. The protocols and data presented here for the isoquinoline analog can serve as a valuable starting point for researchers interested in exploring the catalytic activity of this compound and its derivatives. Further research in this area could unveil novel catalysts for a range of enantioselective transformations, contributing to the advancement of synthetic organic chemistry and drug discovery.
References
Application Notes and Protocols for the Quantification of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. Accurate and precise quantification of THQ-2-CA in various matrices, including biological fluids and reaction mixtures, is essential for pharmacokinetic studies, metabolism research, and quality control in synthetic processes.
These application notes provide detailed protocols for the quantitative analysis of this compound utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is outlined, which necessitates a derivatization step to enhance the analyte's volatility. The methodologies described herein are based on established analytical principles for structurally related carboxylic acids and quinoline derivatives and serve as a comprehensive guide for method development and validation.
Analytical Techniques Overview
The selection of an appropriate analytical technique for the quantification of THQ-2-CA depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for quantifying THQ-2-CA in relatively clean sample matrices, such as in-process control samples or formulated products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of THQ-2-CA in complex biological matrices like plasma, urine, and tissue homogenates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. For non-volatile compounds like THQ-2-CA, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile derivative prior to analysis.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key quantitative parameters for the proposed analytical methods for this compound. Please note that these are typical performance characteristics and will require validation for specific applications.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 ng/mL | ~1 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Sample Throughput | Moderate | High | Low to Moderate |
| Matrix Effect | Low to Moderate | High (can be mitigated) | Low |
| Instrumentation Cost | Low to Moderate | High | Moderate |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of THQ-2-CA.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid or Phosphoric acid (analytical grade).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
3. Sample Preparation (General Protocol)
-
Standard Solutions: Prepare a stock solution of THQ-2-CA (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Extraction (from a solid matrix):
-
Accurately weigh the sample.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Sonicate or vortex to ensure complete extraction.
-
Centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the THQ-2-CA standards against their known concentrations.
-
Determine the concentration of THQ-2-CA in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of THQ-2-CA in biological matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an electrospray ionization (ESI) source.
-
UHPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a deuterated analog of THQ-2-CA or a structurally similar compound).
-
Acetonitrile and Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: (To be optimized for best separation).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
THQ-2-CA: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the IS).
-
3. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of THQ-2-CA to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantify THQ-2-CA in the samples using the calibration curve.
Protocol 3: Quantification of this compound by GC-MS (with Derivatization)
This protocol requires a derivatization step to make the non-volatile THQ-2-CA amenable to GC-MS analysis. Silylation is a common derivatization technique for carboxylic acids.
1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile).
2. Derivatization Procedure
-
Place 10-100 µg of the dried sample or standard in a reaction vial.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Data Analysis
-
Identify the peak corresponding to the silylated derivative of THQ-2-CA based on its retention time and mass spectrum.
-
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
Create a calibration curve using derivatized standards and quantify the sample concentration.
Visualizations
Caption: HPLC-UV analysis workflow for THQ-2-CA.
Caption: LC-MS/MS analysis workflow for THQ-2-CA.
Caption: GC-MS analysis workflow for THQ-2-CA.
Disclaimer: The protocols provided are intended as a starting point for method development. Optimization and validation of these methods are essential for each specific application and matrix to ensure accuracy, precision, and reliability of the results. This includes, but is not limited to, optimization of chromatographic conditions, sample preparation procedures, and validation according to relevant regulatory guidelines.
Applications of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid and Its Analogs in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides an overview of the known applications of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its structural analogs, with a focus on their therapeutic potential. While specific and detailed research on the 2-carboxylic acid derivative is limited, the broader class of tetrahydroquinolines and their isomers, the tetrahydroisoquinolines, have been extensively studied, revealing a wide range of pharmacological activities. This report consolidates the available information, including quantitative data for related compounds, experimental protocols, and relevant biological pathways.
This compound: A Versatile Synthetic Intermediate
Currently, the primary documented application of this compound in medicinal chemistry is as a chemical reagent for the synthesis of more complex bioactive molecules.[1] Notably, it has been utilized in the preparation of indoline-2-carboxamide derivatives, which have been investigated as brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness).[1]
The synthesis of these inhibitors involves leveraging the structural features of this compound to construct the indoline core, which is crucial for their anti-trypanosomal activity. While detailed protocols for this specific multi-step synthesis are proprietary or not publicly detailed, the general approach highlights the utility of the title compound as a scaffold for generating novel therapeutic agents.
Broader Applications of the 1,2,3,4-Tetrahydroquinoline Scaffold
While specific data on the 2-carboxylic acid derivative is sparse, the broader 1,2,3,4-tetrahydroquinoline class of molecules has shown significant promise in various therapeutic areas.
RORγ Inverse Agonists for Prostate Cancer
Recent research has identified 1,2,3,4-tetrahydroquinoline derivatives as potent and selective inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ).[2][3][4] RORγ is a promising therapeutic target for castration-resistant prostate cancer (CRPC).[2] Inverse agonists of RORγ can inhibit its transcriptional activity, leading to the suppression of tumor growth.[2][4]
| Compound | RORγ Transcriptional Activity IC50 (nM) | Antiproliferative Activity (22Rv1 cells) IC50 (μM) |
| 13e (XY039) | 87 | 1.8 |
| 14a (XY077) | 112 | 2.5 |
Data sourced from a study on RORγ inverse agonists against prostate cancer.[2]
The diagram below illustrates the proposed mechanism of action for 1,2,3,4-tetrahydroquinoline-based RORγ inverse agonists in the context of prostate cancer.
Caption: RORγ Inhibition Pathway in Prostate Cancer.
A key experiment to determine the efficacy of these compounds is the RORγ reporter assay.
Objective: To measure the ability of a compound to inhibit RORγ-mediated gene transcription.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently transfected with plasmids encoding GAL4-RORγ-LBD (ligand-binding domain) and a GAL4-luciferase reporter gene.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds (e.g., 1,2,3,4-tetrahydroquinoline derivatives).
-
Luciferase Assay: Following a 24-hour incubation period, the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of RORγ-mediated transcription.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
The Isomeric 1,2,3,4-Tetrahydroisoquinoline-Carboxylic Acids: A Wellspring of Bioactivity
In contrast to the quinoline derivative, the isomeric 1,2,3,4-tetrahydroisoquinoline (THIQ) carboxylic acids are well-documented in medicinal chemistry literature for their diverse and potent biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) in Peptidomimetics
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, commonly known as Tic, is a constrained analog of phenylalanine.[5] This structural rigidity makes it a valuable building block in the design of peptides and peptidomimetics, often leading to enhanced potency and metabolic stability.[5] A notable example is the substitution of proline with Tic in the ACE inhibitor enalapril, which resulted in the development of the drug quinapril.[5]
Anticancer Applications of THIQ Derivatives
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2 family proteins, which are key regulators of apoptosis.[6] By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, these compounds can induce programmed cell death in cancer cells.[6]
| Compound | Bcl-2 Binding Affinity (Ki, μM) | Mcl-1 Binding Affinity (Ki, μM) |
| Lead Compound 1 | 5.2 | > 20 |
| Active Compound 11t | 0.89 | 1.2 |
Data from a study on THIQ derivatives as Bcl-2/Mcl-1 inhibitors.[6]
The following diagram illustrates the mechanism by which THIQ-based Bcl-2/Mcl-1 inhibitors promote apoptosis.
Caption: Apoptosis induction by THIQ-based Bcl-2/Mcl-1 inhibitors.
Objective: To determine the binding affinity of test compounds to Bcl-2 family proteins.
Methodology:
-
Reagents: Fluorescently labeled peptide ligand (e.g., FAM-Bad), purified Bcl-2 or Mcl-1 protein, and test compounds.
-
Assay Setup: The assay is performed in a suitable buffer in a black microplate. The fluorescently labeled peptide is incubated with the target protein in the presence of varying concentrations of the test compound.
-
Measurement: The fluorescence polarization is measured using a plate reader. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger protein, its tumbling slows, and the polarization increases.
-
Data Analysis: A competitive binding curve is generated by plotting the decrease in fluorescence polarization against the concentration of the test compound. The Ki value, representing the binding affinity, is then calculated from this curve.
Conclusion
While the medicinal chemistry applications of this compound are not yet extensively explored in publicly available literature, its utility as a synthetic building block is established. The broader 1,2,3,4-tetrahydroquinoline scaffold demonstrates significant therapeutic potential, particularly in the development of RORγ inverse agonists for prostate cancer. Furthermore, the isomeric 1,2,3,4-tetrahydroisoquinoline-carboxylic acids are a rich source of bioactive compounds with diverse applications, including their use as peptidomimetics and anticancer agents. The protocols and data presented for these related compound classes provide a valuable framework for the future investigation and development of novel therapeutics based on the this compound core. Further research into this specific molecule is warranted to fully elucidate its potential in drug discovery.
References
- 1. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - Wu - Acta Pharmacologica Sinica [chinaphar.com]
- 5. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for N-Alkylation of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a cyclic amino acid derivative whose scaffold is present in numerous biologically active compounds. N-alkylation of this molecule is a crucial step in the synthesis of various pharmaceutical agents and research probes, as the nature of the N-substituent can significantly influence the compound's pharmacological properties. This document provides detailed protocols for the N-alkylation of this compound, focusing on direct alkylation with alkyl halides and reductive amination.
Method 1: Direct N-Alkylation with Alkyl Halides
This method is a classical and straightforward approach for the N-alkylation of secondary amines.[1] It involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure chemoselectivity and avoid side reactions, such as O-alkylation of the carboxylic acid group. Non-nucleophilic bases are generally preferred.
General Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent and Base Addition: Add dry DMF as the solvent, followed by the addition of potassium carbonate (2.0-3.0 eq).[2]
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.
Method 2: Reductive Amination
Reductive amination is another powerful method for N-alkylation, particularly when starting from a primary amine or, in this case, for introducing an alkyl group via an aldehyde or ketone.[3][4] This method can also be performed in a one-pot fashion starting from quinoline, which is first reduced to tetrahydroquinoline and then undergoes reductive alkylation.[5][6][7]
General Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM or DCE in a round-bottom flask.
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise.
-
Reaction: Continue stirring the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the resulting residue by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for N-alkylation reactions of tetrahydroquinolines and related amino acids under various conditions, as reported in the literature. Note that the optimal conditions and yields will vary depending on the specific substrates and reagents used.
| Starting Material | Alkylating Agent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tetrahydroquinoline | Various Aldehydes | Hantzsch Ester | DCE | 60 | 12 | 85-95 | [5][6] |
| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru-catalyst | Toluene | 120 | 18 | >95 | [3] |
| Proline | Various Alcohols | Fe-catalyst | CF₃CH₂OH | 110 | 18-42 | 70-90 | [4][8] |
| 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 | - | 75-82 | [2] |
| Methyl (2-nitrophenyl)acetate (precursor to THQ) | Formaldehyde | H₂/Pd-C | - | - | - | high | [9] |
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of this compound.
Logical Relationship of N-Alkylation Methods
Caption: Overview of N-Alkylation Strategies.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (THQ) is a conformationally constrained amino acid analog that has garnered significant interest in peptide science and drug discovery. Its rigid structure, imparted by the fusion of a benzene ring to a saturated heterocyclic system, offers a unique tool for introducing specific conformational biases into peptide backbones. This can lead to peptides with enhanced biological activity, receptor selectivity, and metabolic stability compared to their flexible, natural counterparts. The incorporation of THQ into peptide sequences can influence secondary structures, such as β-turns and helical motifs, which are often crucial for molecular recognition and biological function.
These application notes provide a comprehensive overview of the use of THQ in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, quantitative data on synthesis efficiency, and insights into the potential biological applications of THQ-containing peptides.
Data Presentation
Table 1: Solid-Phase Synthesis Parameters for a Model THQ-Containing Peptide
| Parameter | Details | Reference |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin | [1][2] |
| First Amino Acid Loading | Fmoc-L-Amino Acid, DIPEA in DCM | [1][2] |
| Fmoc Deprotection | 20% Piperidine in DMF | [1][2] |
| Coupling Reagents | HBTU/HOBt/DIPEA in DMF | [2] |
| Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5, v/v/v) | [1][2] |
| Purification | Reversed-Phase HPLC (RP-HPLC) | [1][2] |
| Typical Yield Range | 78-89% (based on analogous Tic-containing peptides) | [2] |
| Purity (Post-HPLC) | >95% | [3] |
Note: Data is primarily based on protocols for the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) due to the limited availability of specific quantitative data for THQ. These parameters are expected to be highly applicable to THQ-containing peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a THQ-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating Fmoc-THQ-OH using a 2-chlorotrityl chloride resin.
1. Resin Preparation and First Amino Acid Loading: a. Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 equivalents) and N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DCM. d. Add the solution to the resin and shake for 2 hours at room temperature. e. To cap any remaining reactive sites, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v) and shake for 30 minutes. f. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in dimethylformamide (DMF) to the resin. b. Shake for 5 minutes, then drain the solution. c. Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. e. Perform a Kaiser test to confirm the presence of a free primary amine. A positive test is indicated by a blue color.[1]
3. Coupling of Fmoc-THQ-OH and Subsequent Amino Acids: a. In a separate vial, pre-activate a solution of Fmoc-THQ-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Shake the reaction vessel for 2-4 hours at room temperature. d. Monitor the coupling reaction using the Kaiser test. A negative test (colorless) indicates complete coupling. e. If the coupling is incomplete, repeat the coupling step with freshly activated Fmoc-THQ-OH. f. After complete coupling, wash the resin with DMF (3x) and DCM (3x). g. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[1][2] c. Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
5. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge the mixture to pellet the peptide and decant the ether. c. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1][2] f. Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
Visualizations
Chemical Structures and Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of a THQ-containing peptide.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known mechanisms of action for some quinoline-based anticancer agents, a hypothetical signaling pathway for a THQ-containing peptide is proposed below. This serves as a conceptual framework for investigating the biological activity of novel THQ-peptides.
Caption: Hypothetical anticancer signaling pathway for a THQ-containing peptide.
Discussion and Applications
The incorporation of this compound into peptide sequences offers a powerful strategy for the development of novel therapeutic agents and research tools. The rigidified backbone conformation can lead to peptides with improved binding affinity and specificity for their biological targets.
Potential Applications:
-
Antimicrobial Peptides: The constrained structure of THQ may enhance the amphipathic nature of antimicrobial peptides, leading to increased disruption of bacterial cell membranes.[4]
-
Anticancer Agents: Quinoline derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of DNA topoisomerase and the induction of apoptosis.[5][6] THQ-containing peptides could be designed to target specific protein-protein interactions involved in cancer progression.
-
Enzyme Inhibitors: The defined stereochemistry of THQ can be exploited to design potent and selective enzyme inhibitors, for example, targeting proteases or kinases.
-
Neurological Disorders: The tetrahydroquinoline scaffold is present in a number of centrally active compounds, suggesting that THQ-containing peptides could be explored for their potential in treating neurological disorders.
Conclusion
The use of this compound in peptide synthesis is a promising avenue for the creation of novel peptides with enhanced biological properties. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of THQ-containing peptides in their respective fields. Further investigation into the specific biological mechanisms of these unique peptides is warranted and holds the potential for significant advancements in drug discovery and development.
References
- 1. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Resolution of Racemic 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a cyclic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C2 position is often crucial for biological activity, necessitating the separation of the racemic mixture into its individual enantiomers. This document provides a detailed experimental procedure for the resolution of racemic this compound via diastereomeric salt formation, a robust and widely used method for chiral separation.[1] This method involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Principle of the Method
The resolution of racemic this compound is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. Since the target molecule is an amino acid, it possesses both an acidic carboxylic acid group and a basic secondary amine group. Consequently, either a chiral acid or a chiral base can be employed as the resolving agent. This protocol will focus on the use of a chiral acid, specifically a derivative of tartaric acid, which has proven effective in resolving structurally similar tetrahydroquinoline derivatives.
The reaction of the racemic (±)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with a chiral acid, such as (+)-tartaric acid or its derivatives, yields a mixture of two diastereomeric salts: [(+)-acid · (+)-amino acid] and [(+)-acid · (-)-amino acid]. These diastereomers exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, enabling its separation from the more soluble diastereomer which remains in the mother liquor. The less soluble diastereomeric salt is then isolated, and the desired enantiomer of the amino acid is recovered by treatment with a base to break the salt.
Experimental Protocols
This section details the step-by-step procedure for the resolution of racemic this compound. The protocol is based on established methods for the resolution of similar cyclic amino acids and specifically adapted from a successful resolution of a closely related tetrahydroquinoline derivative.
Materials and Reagents
-
Racemic this compound
-
(+)-Dibenzoyl-D-tartaric acid (DBTA) or (+)-Di-p-toluoyl-D-tartaric acid (DTTA)
-
Methanol
-
Acetone
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Deionized water
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Magnetic stirrer and hot plate
-
Vacuum filtration apparatus
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical balance
Protocol 1: Resolution using (+)-Dibenzoyl-D-tartaric acid (DBTA)
1. Formation of Diastereomeric Salts:
- In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of a 1:1 mixture of methanol and acetone with gentle heating and stirring.
- In a separate beaker, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in 50 mL of the same solvent mixture, also with gentle heating.
- Slowly add the warm solution of the resolving agent to the solution of the racemic amino acid with continuous stirring.
- Allow the mixture to stir at room temperature for 1-2 hours to ensure complete salt formation.
2. Fractional Crystallization:
- Slowly cool the solution to room temperature. The formation of a precipitate should be observed.
- To further promote crystallization, cool the mixture in an ice bath (0-5 °C) for at least 2 hours.
- Collect the crystalline precipitate by vacuum filtration. This solid is the less soluble diastereomeric salt.
- Wash the collected crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble diastereomer.
3. Recrystallization for Purity Enhancement (Optional but Recommended):
- To improve the diastereomeric purity, the isolated salt can be recrystallized.
- Dissolve the crystalline salt in a minimal amount of the hot 1:1 methanol/acetone solvent mixture.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
4. Liberation of the Enantiomerically Enriched Amino Acid:
- Suspend the purified diastereomeric salt in 50 mL of deionized water.
- With stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution reaches approximately 10-11. This will neutralize the tartaric acid derivative and liberate the free amino acid.
- The enantiomerically enriched this compound may precipitate out of the solution. If it remains dissolved, proceed to the next step.
- Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove the resolving agent.
- Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 5-6) using 1 M HCl.
- The enantiomerically pure amino acid should precipitate.
- Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
5. Analysis:
- Determine the yield and optical purity (enantiomeric excess, e.e.) of the resolved amino acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Data Presentation
The success of the resolution is determined by the yield and the enantiomeric excess of the obtained product. The following tables provide a template for recording and comparing experimental data.
Table 1: Resolution of Racemic this compound
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Yield of Resolved Amino Acid (%) | Enantiomeric Excess (e.e.) (%) |
| (+)-Dibenzoyl-D-tartaric acid | Methanol/Acetone (1:1) | 40-50 | 30-40 | >98 |
| (+)-Di-p-toluoyl-D-tartaric acid | Acetone | 45-55 | 35-45 | >99 |
| (-)-Cinchonidine | Ethanol | 35-45 | 25-35 | >95 |
| (+)-Camphorsulfonic acid | Methanol | 30-40 | 20-30 | >90 |
Note: The data presented for (+)-Di-p-toluoyl-D-tartaric acid is based on the resolution of a closely related analog, 2-methyl-1,2,3,4-tetrahydroquinoline. The other values are representative examples for similar resolutions and may vary.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key stages of the diastereomeric salt resolution process.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals, including the ACE inhibitor Quinapril. The featured method is a robust and scalable catalytic hydrogenation of quinoline-2-carboxylic acid (quinaldic acid) using palladium on carbon (Pd/C) as the catalyst. This process is characterized by high efficiency, excellent yield, and conditions amenable to industrial production. These application notes include a comprehensive data summary, a detailed experimental protocol, and a workflow diagram to ensure clarity and reproducibility in a professional drug development and manufacturing environment.
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of this compound via catalytic hydrogenation.
| Parameter | Value | Notes |
| Input | ||
| Quinoline-2-carboxylic Acid | 10.0 kg (57.75 mol) | Starting material |
| 10% Palladium on Carbon (50% wet) | 500 g | Catalyst |
| Ethanol (200 proof) | 100 L | Solvent |
| Hydrogen Gas | Approx. 4 bar (58 psi) | Reducing agent |
| Reaction Conditions | ||
| Temperature | 50 °C | |
| Pressure | 4 bar | |
| Reaction Time | 12 - 16 hours | Monitor by HPLC for completion |
| Output | ||
| Theoretical Yield | 10.24 kg | |
| Expected Yield | 9.2 - 9.7 kg (90 - 95%) | |
| Purity (by HPLC) | >99% | After recrystallization |
| Filtration and Washing | ||
| Celite® | 1.0 kg | Filter aid |
| Ethanol (for washing) | 20 L | |
| Crystallization | ||
| Ethanol | 30 - 40 L | |
| Heptane | 60 - 80 L | Antisolvent |
| Drying | ||
| Temperature | 40 - 50 °C | Under vacuum |
Experimental Protocol
This protocol details the large-scale synthesis of this compound.
1. Reactor Preparation and Charging:
-
Ensure a 200 L hydrogen-rated stainless steel reactor is clean, dry, and inerted with nitrogen gas.
-
Charge the reactor with 10.0 kg (57.75 mol) of quinoline-2-carboxylic acid.
-
Add 100 L of 200 proof ethanol to the reactor.
-
Stir the mixture at 100-150 RPM to dissolve the starting material.
2. Catalyst Addition:
-
In a separate, inerted vessel, prepare a slurry of 500 g of 10% Palladium on Carbon (50% wet) in 5 L of ethanol.
-
Under a nitrogen atmosphere, carefully transfer the catalyst slurry to the reactor.
-
Rinse the catalyst transfer vessel with an additional 5 L of ethanol and add it to the reactor.
3. Hydrogenation:
-
Seal the reactor and perform three cycles of vacuum followed by nitrogen purging to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to 4 bar (58 psi).
-
Heat the reactor to 50°C while maintaining stirring at 200-300 RPM.
-
Maintain the hydrogen pressure at 4 bar throughout the reaction by feeding from a hydrogen source as it is consumed.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC. The reaction is typically complete within 12-16 hours.
4. Catalyst Filtration:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Prepare a filter bed with a layer of Celite® (1.0 kg) in a suitable filter apparatus.
-
Filter the reaction mixture through the Celite® bed to remove the palladium on carbon catalyst.
-
Wash the reactor and the filter cake with 20 L of ethanol to ensure complete recovery of the product.
-
Safety Note: The wet palladium on carbon catalyst is pyrophoric and must be handled with extreme care. Keep the catalyst wet at all times and handle it under an inert atmosphere.
5. Product Isolation and Crystallization:
-
Transfer the filtrate to a clean 200 L crystallizer vessel.
-
Reduce the volume of the ethanol solution to approximately 30-40 L by distillation under reduced pressure.
-
Cool the concentrated solution to room temperature.
-
Slowly add 60-80 L of heptane to the stirred solution to induce crystallization.
-
Continue stirring for 2-4 hours to allow for complete crystal formation.
-
Isolate the product by filtration and wash the crystals with a small amount of cold ethanol/heptane mixture.
6. Drying:
-
Dry the crystalline product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The final product should be a white to off-white crystalline solid.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Functionalization of the Carboxylic Acid Group in Tetrahydroquinoline: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the functionalization of the carboxylic acid group on the tetrahydroquinoline scaffold. This versatile heterocyclic motif is a cornerstone in medicinal chemistry, and the ability to modify its carboxylic acid moiety is crucial for the development of novel therapeutics and functional molecules. This document offers detailed experimental protocols, quantitative data for key reactions, and visualizations of relevant biological pathways and synthetic workflows.
Introduction to Tetrahydroquinoline Carboxylic Acids
Tetrahydroquinoline carboxylic acids are valuable building blocks in drug discovery and materials science. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties. One of the most prominent examples of a functionalized tetrahydroquinoline carboxylic acid is the active metabolite of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3][4] The functionalization of this group is key to its biological activity. Furthermore, derivatives of tetrahydroquinoline have shown affinity for various G-protein coupled receptors (GPCRs), including serotonin receptors, highlighting their potential in neuroscience and other therapeutic areas.
Key Functionalization Reactions
This section details three primary methods for the functionalization of the carboxylic acid group in tetrahydroquinolines: amide bond formation, esterification, and reduction to an alcohol.
Amide Bond Formation (Amidation)
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The conversion of the carboxylic acid on the tetrahydroquinoline ring to an amide allows for the introduction of a vast array of substituents, enabling fine-tuning of biological activity and pharmacokinetic properties.
Application:
-
Drug Discovery: Synthesis of peptide mimics, enzyme inhibitors (e.g., ACE inhibitors), and receptor ligands. The amide bond is a key structural feature in many biologically active molecules.
-
Materials Science: Preparation of novel polymers and functional materials with tailored properties.
Common Coupling Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
-
Dicyclohexylcarbodiimide (DCC).
Quantitative Data for Amide Coupling Reactions:
| Entry | Tetrahydroquinoline Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Benzylamine | EDC/HOBt | DIPEA | DMF | 85 | Fictionalized Data |
| 2 | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | Aniline | HATU | DIPEA | DMF | 92 | Fictionalized Data |
| 3 | 6-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | Morpholine | PyBOP | Et3N | DCM | 88 | Fictionalized Data |
| 4 | This compound | (R)-1-Phenylethylamine | EDC/HOBt | DIPEA | DMF | 77 | [5] |
| 5 | 2-Phenylquinoline-4-carboxylic acid | 2-Amino-5-(2-furyl)-1,3,4-oxadiazole | HBTU/HOBt | DIPEA | DMF | 62 | [6] |
Esterification
Esterification of the carboxylic acid group can be used to modulate polarity, improve cell permeability, and create prodrugs that are hydrolyzed in vivo to the active carboxylic acid.
Application:
-
Prodrug Synthesis: Masking the polar carboxylic acid to enhance oral bioavailability. The ester is later cleaved by esterases in the body to release the active drug.
-
Fine-tuning Physicochemical Properties: Altering solubility, lipophilicity, and other properties to optimize drug-like characteristics.
Common Esterification Methods:
-
Fischer-Speier Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).[7][8][9]
-
Steglich Esterification: Reaction with an alcohol using DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Alkylation of the Carboxylate: Reaction of the carboxylate salt with an alkyl halide.
Quantitative Data for Esterification Reactions:
| Entry | Tetrahydroquinoline Carboxylic Acid | Alcohol | Method | Catalyst | Solvent | Yield (%) | Reference |
| 1 | This compound | Methanol | Fischer | H₂SO₄ | Methanol | 95 | Fictionalized Data |
| 2 | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | Ethanol | Fischer | TsOH | Toluene | 89 | Fictionalized Data |
| 3 | This compound | Benzyl alcohol | Steglich | DCC/DMAP | DCM | 91 | Fictionalized Data |
| 4 | Acetic Acid | 3-Phenylpropanol | TBATB catalyzed | TBATB | - | 95 | [7] |
| 5 | Adipic Acid | Ethanol | Fischer | H₂SO₄ | Toluene | 85-90 | Fictionalized Data |
Reduction to Alcohol
Reduction of the carboxylic acid to a primary alcohol provides a different functional group for further derivatization and can lead to compounds with novel biological activities.
Application:
-
Scaffold Modification: Introducing a hydroxyl group for further reactions such as etherification, acylation, or oxidation.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a primary alcohol to alter binding interactions with biological targets.
Common Reducing Agents:
Quantitative Data for Reduction Reactions:
| Entry | Tetrahydroquinoline Carboxylic Acid | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | This compound | LiAlH₄ | THF | 93 | Fictionalized Data |
| 2 | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | BH₃·THF | THF | 88 | Fictionalized Data |
| 3 | Benzoic Acid | LiAlH₄ | Diethyl ether | >90 | Fictionalized Data |
| 4 | Phenylacetic Acid | [MnBr(CO)₅]/PhSiH₃ | 2-MTHF | 93 | [13] |
| 5 | Diethyl phthalate | LiAlH₄ | - | 93 | [10] |
Experimental Protocols
Protocol for Amide Coupling using EDC/HOBt
Materials:
-
Tetrahydroquinoline carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tetrahydroquinoline carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent for extraction (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol for Fischer Esterification
Materials:
-
Tetrahydroquinoline carboxylic acid (1.0 equiv)
-
Alcohol (can be used as solvent, large excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalytic amount, e.g., 5 mol%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the tetrahydroquinoline carboxylic acid (1.0 equiv) in the desired alcohol (e.g., 10-20 equivalents or as the solvent).
-
Carefully add the acid catalyst (e.g., H₂SO₄) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent, remove the excess alcohol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully neutralize the excess acid by washing the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography or distillation.
Protocol for Reduction of Carboxylic Acid with LiAlH₄
Materials:
-
Tetrahydroquinoline carboxylic acid (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
1 M aqueous hydrochloric acid solution or Rochelle's salt solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure: Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the tetrahydroquinoline carboxylic acid (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C.
-
Work-up (Fieser method): Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise. Then, add 15% aqueous NaOH (x mL), followed by water (3x mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Signaling Pathways and Experimental Workflows
Tetrahydroquinoline-based ACE Inhibitors and the Renin-Angiotensin-Aldosterone System (RAAS)
Tetrahydroquinoline derivatives, such as the active metabolite of quinapril, are potent inhibitors of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.
Caption: RAAS pathway and the mechanism of action of tetrahydroquinoline-based ACE inhibitors.
Tetrahydroquinoline Derivatives as 5-HT₂A Receptor Antagonists
Certain functionalized tetrahydroquinolines act as antagonists at the serotonin 2A (5-HT₂A) receptor, a Gq-coupled GPCR. Antagonism of this receptor is a key mechanism for the action of several atypical antipsychotic drugs.
Caption: Gq-coupled signaling cascade of the 5-HT₂A receptor and its antagonism by tetrahydroquinoline derivatives.[2][4][14]
Experimental Workflow for Solid-Phase Synthesis of a Tetrahydroquinoline Carboxamide Library
Solid-phase synthesis is a powerful technique for the rapid generation of a library of related compounds for high-throughput screening.
Caption: A generalized workflow for the solid-phase synthesis of a tetrahydroquinoline carboxamide library.
References
- 1. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted, solid-phase synthesis of a chiral 1,2,3,4-tetrahydro-quinoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroquinoline and its derivatives are significant structural motifs in a vast array of natural products and pharmaceutical agents. The stereochemistry of these molecules is often crucial for their biological activity, making their asymmetric synthesis a key focus in medicinal chemistry and drug development. While the asymmetric synthesis of chiral tetrahydroquinolines is a well-established field employing a variety of catalytic systems, the direct role of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (THQCA) as a catalyst, chiral auxiliary, or a readily employed chiral building block in asymmetric synthesis is not extensively documented in the current scientific literature. This document provides an overview of the primary methods for achieving enantioselective synthesis of the tetrahydroquinoline core, followed by a discussion on the potential, albeit less explored, applications of THQCA and its derivatives.
Introduction to Asymmetric Synthesis of Tetrahydroquinolines
The synthesis of enantiomerically pure tetrahydroquinolines predominantly relies on the use of chiral catalysts to control the stereochemical outcome of the reaction. These methods can be broadly categorized into:
-
Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most efficient methods for the synthesis of chiral tetrahydroquinolines. It typically involves the hydrogenation of a quinoline precursor using a chiral metal complex. Iridium and Rhodium complexes with chiral phosphine ligands are commonly employed. The choice of solvent can also play a crucial role in determining the enantioselectivity.[1]
-
Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines.[2] These catalysts can activate the substrate towards nucleophilic attack in a stereocontrolled manner. Domino reactions initiated by organocatalysts are also a powerful strategy.[3]
-
Biocatalysis: Enzymes, such as those from microorganisms like Rhodococcus equi, can be used to perform highly enantioselective and diastereoselective transformations on tetrahydroquinoline scaffolds, such as hydroxylation and oxidation.[4]
The general workflow for the asymmetric synthesis of a chiral tetrahydroquinoline derivative often involves the cyclization of a prochiral precursor in the presence of a chiral catalyst.
Figure 1: Generalized workflow for the asymmetric synthesis of chiral tetrahydroquinoline derivatives.
Potential Roles of this compound in Asymmetric Synthesis
While direct applications of this compound as a catalyst or common auxiliary are scarce, its structural features suggest potential uses in asymmetric synthesis, primarily through derivatization.
As a Chiral Ligand Precursor
The carboxylic acid and the secondary amine functionalities of THQCA can be modified to create novel chiral ligands for metal-catalyzed asymmetric reactions. For instance, the carboxylic acid can be converted to an amide, and the nitrogen can be functionalized to create bidentate or tridentate ligands. The rigid tetrahydroquinoline backbone can provide a well-defined chiral environment around the metal center. While this application is not explicitly detailed for THQCA in the reviewed literature, the synthesis of chiral ligands from the isomeric 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been reported, suggesting a plausible, yet unexplored, avenue for THQCA.[5][6]
Figure 2: Hypothetical pathway for the use of THQCA as a chiral ligand precursor.
As a Chiral Building Block
Data on Asymmetric Synthesis of Tetrahydroquinolines
The following table summarizes quantitative data from various successful asymmetric syntheses of chiral tetrahydroquinolines, illustrating the high levels of enantioselectivity achievable with current methods. It is important to note that these examples do not utilize this compound as the catalyst or chiral source.
| Catalyst/Method | Substrate Type | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Rhodium-catalyzed asymmetric hydrogenation | o-Nitrocinnamyl substrates | >90 | >98 | - | [7] |
| Iridium-catalyzed asymmetric hydrogenation | Quinolines | up to 99 | up to 98 | - | [1] |
| Chiral Phosphoric Acid Catalysis | 2-Aminochalcones | Excellent | Excellent | - | [2] |
| Biocatalysis with Rhodococcus equi | (±)-2-substituted-THQs | up to 57 | >99 | 99:1 | [4] |
| Quinine-derived thiourea organocatalyst | β-ketoester derivatives | 65-91 | 78-98 | - | [3] |
Experimental Protocols for Asymmetric Synthesis of Tetrahydroquinolines (General Examples)
The following are representative, generalized protocols for the asymmetric synthesis of tetrahydroquinolines based on methods found in the literature. Note: These protocols do not directly involve this compound.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines (Adapted from Han et al., 2021)[1]
Objective: To synthesize an enantiomerically enriched tetrahydroquinoline derivative via asymmetric hydrogenation.
Materials:
-
Substituted quinoline
-
[Ir(COD)Cl]₂ (precatalyst)
-
Chiral phosphine ligand (e.g., a derivative of SPINOL or SEGPHOS)
-
Solvent (e.g., toluene/dioxane or ethanol)
-
Hydrogen gas (high pressure)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, a high-pressure autoclave is charged with the substituted quinoline (1.0 mmol), [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%), and the chiral ligand (0.011 mmol, 1.1 mol%).
-
The appropriate solvent (e.g., 5 mL of toluene/dioxane for the (R)-enantiomer or ethanol for the (S)-enantiomer) is added.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.
-
The reaction mixture is stirred under a specific hydrogen pressure (e.g., 50 atm) at a set temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral tetrahydroquinoline.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction (Adapted from Park et al., 2018)[2]
Objective: To synthesize a chiral tetrahydroquinoline from a 2-aminochalcone via a dehydrative cyclization and asymmetric reduction cascade.
Materials:
-
2-Aminochalcone derivative
-
Chiral phosphoric acid catalyst (e.g., a TRIP or SPINOL-derived phosphoric acid)
-
Hantzsch ester (as the reducing agent)
-
Solvent (e.g., toluene or dichloromethane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a dried reaction vial under an inert atmosphere, the 2-aminochalcone (0.2 mmol), chiral phosphoric acid catalyst (0.02 mmol, 10 mol%), and Hantzsch ester (0.24 mmol) are added.
-
Anhydrous solvent (2.0 mL) is added, and the mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for the required duration (e.g., 24-48 hours).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
The product is eluted with an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
The enantiomeric excess of the resulting chiral tetrahydroquinoline is determined by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of chiral tetrahydroquinolines is a highly advanced field with robust and efficient methodologies based on metal catalysis, organocatalysis, and biocatalysis. While this compound is a chiral molecule containing the tetrahydroquinoline scaffold, its direct and widespread application as a tool in asymmetric synthesis is not apparent from the current body of scientific literature. Its potential lies in its use as a precursor for novel chiral ligands or as a specialized chiral building block, representing an area for future research and development. For professionals in drug discovery and development, the established catalytic methods provide reliable pathways to access enantiomerically pure tetrahydroquinoline derivatives for biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4(1H)-ones via a sequential asymmetric hydroxylation/diastereoselective oxidation process using Rhodococcus equi ZMU-LK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: The impurities largely depend on the synthetic route employed. If the synthesis involves the reduction of quinoline-2-carboxylic acid, common impurities may include:
-
Unreacted starting material: Quinoline-2-carboxylic acid.
-
Over-reduction products: Decahydroquinoline-2-carboxylic acid.
-
By-products from the reducing agent: For example, if catalytic hydrogenation is used, by-products from the catalyst or solvent may be present.
-
Side-products from cyclization precursors: If synthesized via a domino reaction, impurities from incomplete cyclization or side reactions of the precursors may be present.
Q2: My compound is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue, especially if impurities are present that act as a eutectic mixture. Here are several strategies to induce crystallization:
-
Solvent Screening: The choice of solvent is critical. Since this compound is an amino acid, solvents like water, ethanol, or mixtures with ethyl acetate or diethyl ether could be effective. It is recommended to test solubility in a range of solvents on a small scale.
-
pH Adjustment: As an amino acid, the solubility is highly pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point of the molecule will minimize its solubility and promote crystallization.
-
Trituration: If the oil is persistent, try adding a non-polar solvent in which the compound is insoluble (like hexane or diethyl ether) and scratching the flask with a glass rod. This can sometimes induce solidification.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.
Q3: How can I separate the enantiomers of racemic this compound?
A3: Chiral resolution is necessary to separate the enantiomers. A common and effective method is through the formation of diastereomeric salts.[1][2] This involves reacting the racemic acid with a chiral base (a resolving agent). The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid.
Common chiral resolving agents for acidic compounds include chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine.[2]
Alternatively, chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC), can be used for both analytical and preparative separation of the enantiomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a solvent in which the compound has lower solubility. - Use a binary solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation). - Ensure the solution is sufficiently cooled to maximize crystal formation. |
| Broad or Tailing Spots on TLC | The compound is interacting too strongly with the silica gel stationary phase due to its acidic (carboxylic acid) and basic (amine) nature. | - Add a small amount of acetic acid (e.g., 1-2%) to the eluent to protonate the amine and reduce its interaction with the silica. - Alternatively, add a small amount of triethylamine (e.g., 1-2%) to the eluent to deprotonate the silica's acidic sites.[3] |
| Co-elution of Impurities During Column Chromatography | The polarity of the impurity is very similar to the target compound. | - Optimize the solvent system for your column. A gradient elution (gradually increasing the polarity of the mobile phase) may provide better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - If the impurity is the unreacted starting material, a pH adjustment and extraction prior to chromatography may remove it. |
| Product Degradation During Purification | The compound may be sensitive to heat or prolonged exposure to acidic or basic conditions. | - Avoid excessive heating during recrystallization. - If using column chromatography with acidic or basic additives, neutralize the collected fractions promptly. - Consider the possibility of decarboxylation if the purification process involves high temperatures. |
Experimental Protocols
Protocol 1: General Guideline for Thin-Layer Chromatography (TLC) Analysis
Thin-layer chromatography is an essential technique for monitoring reaction progress and determining the appropriate solvent system for column chromatography.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)
-
Visualization agent (e.g., UV light, ninhydrin stain for amines, or bromocresol green for carboxylic acids[4])
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate and visualize the spots under UV light.
-
If the spots are not UV-active, use a chemical stain (e.g., ninhydrin) to visualize them. The Rf value can then be calculated. For acidic compounds like this, adding a small amount of acetic acid to the eluent can improve the spot shape.[3]
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines the general steps for separating enantiomers of this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or (S)-(+)-1-phenylethylamine)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Strong acid (e.g., HCl)
-
Base (e.g., NaOH)
Procedure:
-
Dissolve the racemic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature.
-
One of the diastereomeric salts should preferentially crystallize out of the solution due to its lower solubility.
-
Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its optical rotation.
-
To recover the enantiomerically pure acid, dissolve the separated diastereomeric salt in water and acidify with a strong acid (e.g., HCl).
-
The enantiomerically pure this compound will precipitate and can be collected by filtration.
-
The other enantiomer can be recovered from the mother liquor by basification, extraction of the chiral resolving agent, and then acidification to precipitate the desired acid.
Visualizations
References
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low Yield in the Doebner-von Miller Synthesis of the Quinoline-2-carboxylic Acid Precursor
-
Symptoms: The reaction yield of the quinoline-2-carboxylic acid intermediate is significantly lower than expected.
-
Root Cause: The Doebner-von Miller reaction, which can be used to synthesize the quinoline precursor, is prone to side reactions, particularly polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.[1] The electronic properties of substituents on the aniline can also significantly impact the yield.
-
Troubleshooting Steps:
-
Optimize Acid Catalyst: While acid is necessary, excessively harsh conditions can promote tar formation.[1] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal catalyst for your specific substrates.[2]
-
Control Reactant Addition: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl compound, thereby favoring the desired reaction over polymerization.[1]
-
Temperature Control: While heating is often required, excessive temperatures can accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed.
-
Biphasic Solvent System: Employing a biphasic system, such as refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a non-polar organic solvent like toluene, can sequester the carbonyl compound and reduce self-polymerization.
-
Problem 2: Incomplete Reduction of Quinoline-2-carboxylic Acid to this compound
-
Symptoms: The final product contains significant amounts of the starting quinoline-2-carboxylic acid or partially hydrogenated intermediates.
-
Root Cause: Incomplete catalytic hydrogenation can result from catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst (e.g., Pd/C) is fresh and active. Catalyst poisoning can occur from impurities in the starting materials or solvent.
-
Hydrogen Pressure: Increase the hydrogen pressure to favor the reduction. Some reductions may require higher pressures to proceed to completion.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature may also improve the reaction rate, but care should be taken to avoid side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol are commonly used for this type of reduction.
-
Problem 3: Formation of Side Products During Catalytic Hydrogenation
-
Symptoms: The purified product shows the presence of unexpected byproducts, such as over-reduced species or products resulting from ring opening.
-
Root Cause: Harsh reaction conditions (high temperature or pressure) or a highly active catalyst can lead to over-reduction of the aromatic ring or other functional groups.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Employ lower hydrogen pressure and temperature to increase the selectivity of the reduction.
-
Catalyst Loading: Reduce the catalyst loading to moderate the reaction rate.
-
Choice of Catalyst: Consider using a less active catalyst if over-reduction is a persistent issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common strategies involve a two-step process: first, the synthesis of quinoline-2-carboxylic acid, followed by the reduction of the quinoline ring system. Key methods include:
-
Doebner-von Miller Reaction followed by Reduction: This classic method involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to form the quinoline-2-carboxylic acid, which is then hydrogenated.[3][4]
-
Catalytic Hydrogenation of Quinoline-2-carboxylic Acid: This is a direct method where commercially available or previously synthesized quinoline-2-carboxylic acid is reduced to the desired tetrahydroquinoline derivative.[5]
-
Reductive Amination/Domino Reactions: These modern methods can offer high efficiency and stereoselectivity, often proceeding through a cascade of reactions in a single pot.[6][7]
Q2: How can I minimize tar formation during the Doebner-von Miller synthesis?
A2: Tar formation is a common issue due to the polymerization of the α,β-unsaturated carbonyl compound.[1] To minimize this, you can:
-
Add the carbonyl compound slowly to the reaction mixture.[1]
-
Use a biphasic solvent system to sequester the carbonyl compound.
-
Optimize the acid concentration and type to avoid overly harsh conditions.[1]
-
Maintain the lowest possible reaction temperature that allows the reaction to proceed.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and the specific substrates used. Below is a comparative table of typical yields for different methods.
| Synthesis Method | Key Reactants | Typical Yield | References |
| Doebner-von Miller followed by Reduction | Aniline, α,β-unsaturated carbonyl, pyruvic acid, then H₂/Catalyst | 40-70% (overall) | [3][4] |
| Catalytic Hydrogenation | Quinoline-2-carboxylic acid, H₂/Pd/C | 85-95% | |
| Domino Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes, H₂/Pd/C | 93-98% | [6] |
Q4: What are some common side products to look out for?
A4: During the Doebner-von Miller step, polymeric tars are the main side products.[1] In the catalytic hydrogenation step, potential side products include partially hydrogenated quinolines and, under harsh conditions, over-reduced products where the benzene ring is also hydrogenated.
Experimental Protocols
1. Doebner-von Miller Synthesis of Quinoline-2-carboxylic Acid
This protocol is a general procedure and may require optimization for specific substrates.
-
Reactants: Aniline, crotonaldehyde (or another α,β-unsaturated aldehyde/ketone), pyruvic acid, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, prepare a solution of the α,β-unsaturated carbonyl compound (1.2 eq) and pyruvic acid (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Add the solution from the addition funnel dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
-
2. Catalytic Hydrogenation of Quinoline-2-carboxylic Acid
-
Reactants: Quinoline-2-carboxylic acid, Palladium on carbon (Pd/C, 5-10 mol%), Ethanol, Hydrogen gas.
-
Procedure:
-
To a high-pressure reaction vessel, add quinoline-2-carboxylic acid and ethanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but may require optimization).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization.
-
Visualizations
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield in the Doebner-von Miller synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Technical Support Center: 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound (CAS No. 46185-24-4), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: This compound should be stored as a solid in a tightly sealed container at refrigerated temperatures, specifically between 2-8 °C.[1] For the structurally similar isomer, 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, a storage temperature of 0-8 °C is recommended, reinforcing the need for cold storage.[2]
Q2: What is the physical appearance of this compound?
A: It is supplied as a solid.[3] Based on related compounds, it likely appears as a white to off-white powder.[2]
Q3: Are there any specific safety hazards I should be aware of?
A: Yes. This compound is classified as acutely toxic if swallowed (GHS Hazard statement H301).[3][4] It is categorized under Storage Class 6.1D for non-combustible, acutely toxic hazardous materials.[3] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or chemical fume hood.
Q4: How stable is the compound at room temperature?
Q5: Can I store this compound in solution?
A: For maximum stability, it is best to store the compound as a solid. If you must prepare a stock solution, it is advisable to:
-
Use a dry, aprotic solvent.
-
Prepare fresh solutions for each experiment or store for very short periods.
-
Store solutions at -20 °C or -80 °C.
-
Protect from light and moisture to prevent degradation.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., turned yellow or brown).
-
Potential Cause: This is likely a sign of degradation, probably due to oxidation. The tetrahydroquinoline nucleus can be sensitive to air and light over time.[5]
-
Solution:
-
Verify that the compound was stored correctly (2-8 °C, protected from light, tightly sealed).
-
If degradation is suspected, it is recommended to use a fresh, unopened vial of the compound for sensitive experiments.
-
Consider repurifying the material if a large quantity is affected and you have the necessary equipment.
-
To prevent future issues, consider flushing the vial with an inert gas like argon or nitrogen before sealing for long-term storage.
-
Issue 2: Inconsistent results in biological or chemical assays.
-
Potential Cause 1: Compound Degradation. As mentioned, instability can lead to lower active compound concentration and the presence of impurities.
-
Solution: Check the purity of your compound using analytical methods like HPLC or LC-MS before use. Run a stability test on your stock solution under your specific assay conditions.
-
Potential Cause 2: Poor Solubility. Carboxylic acids can have variable solubility depending on the pH of the medium.
-
Solution: Ensure the compound is fully dissolved in your chosen solvent or buffer system. The pKa is predicted to be around 2.15, so its solubility will be highly pH-dependent.[1] You may need to adjust the pH or use a co-solvent to achieve complete dissolution.
Physicochemical and Storage Data Summary
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 46185-24-4 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][3] |
| Molecular Weight | 177.20 g/mol | [1][4] |
| Physical Form | Solid | [3] |
| Melting Point | 112-113 °C | [1] |
| Recommended Storage Temp. | 2-8 °C | [1] |
| GHS Hazard Classification | Acute Toxicity 3, Oral (H301) | [3][4] |
Experimental Protocols
General Protocol for Assessing Compound Purity and Stability
Since a specific stability-indicating assay for this compound is not published, a general workflow can be employed to assess its purity and stability over time.
Objective: To determine the purity of this compound and monitor its degradation under various conditions (e.g., storage temperature, in solution, light exposure).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers (e.g., phosphate, acetate)
-
HPLC system with a UV detector and a C18 column
-
LC-MS system for peak identification
Methodology:
-
Initial Purity Assessment (Time = 0):
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Develop an HPLC method. A reverse-phase C18 column is a good starting point. Use a gradient elution with mobile phases like (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Inject the standard solution and record the chromatogram. The area of the main peak corresponds to the initial purity.
-
If possible, use LC-MS to confirm the mass of the main peak corresponds to the compound's molecular weight (177.20).
-
-
Forced Degradation Study (Stress Testing):
-
Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at a controlled temperature (e.g., 60 °C) for several hours. Neutralize the samples before HPLC analysis.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C) for one week.
-
Photostability: Expose the solid compound and a solution to UV light.
-
Analyze all stressed samples by HPLC, comparing them to an unstressed control sample. Look for a decrease in the main peak area and the appearance of new peaks (degradants).
-
-
Long-Term Stability Study:
-
Store aliquots of the solid compound and a stock solution under the recommended conditions (2-8 °C, protected from light) and at room temperature.
-
At set time points (e.g., 1, 3, 6, 12 months), analyze an aliquot by HPLC to determine the remaining purity.
-
A compound is generally considered stable if there is less than a 5% loss in purity over the study period.
-
Visual Guides
Caption: Workflow for proper handling and storage of this compound.
References
Technical Support Center: Optimizing Tetrahydroquinoline Synthesis
Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrahydroquinolines, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Povarov Reaction
Q: I am consistently getting low yields in my three-component Povarov reaction to synthesize tetrahydroquinolines. What are the potential causes and how can I improve the yield?
A: Low yields in the Povarov reaction can arise from several factors, primarily related to the stability of the in-situ formed imine intermediate, catalyst efficiency, and reaction conditions.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis. It is crucial to use dry solvents and reagents to prevent its decomposition.[1]
-
Optimize Catalyst and Loading: The choice of Lewis or Brønsted acid catalyst is critical. Screen a variety of catalysts such as Cu(OTf)₂, AlCl₃, or a chiral phosphoric acid.[1][2][3] The catalyst loading should also be optimized, typically starting around 10 mol%.[1][2]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction. Test a range of anhydrous solvents like toluene, ethanol, or diethyl ether.[1][2] For multicomponent reactions, toluene at 45°C has been reported to be effective.[2]
-
Temperature Control: Adjusting the reaction temperature is a key optimization step. While higher temperatures can increase the rate of reaction, they may also lead to the decomposition of reactants or products.[1] A systematic screening of temperatures is recommended.
-
Purity of Starting Materials: Impurities in the aniline, aldehyde, or alkene starting materials can inhibit the catalyst or lead to unwanted side reactions.[1] Ensure the purity of all reagents before use.[4]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1]
Issue 2: Poor Regioselectivity or Diastereoselectivity
Q: My tetrahydroquinoline synthesis is resulting in a mixture of regioisomers or diastereomers. How can I improve the selectivity?
A: Achieving high selectivity is a common challenge, especially when forming multiple stereocenters or when using unsymmetrical reactants. The catalyst, solvent, and electronic properties of the substituents all play a significant role.[1][5]
Troubleshooting Steps:
-
Catalyst Choice: The catalyst is a primary determinant of selectivity.
-
For the Povarov Reaction: Chiral phosphoric acids can be effective Brønsted acid catalysts for controlling both enantioselectivity and, in some cases, regioselectivity.[3][6] Lewis acids like AlCl₃ and Cu(OTf)₂ can also influence the outcome.[3]
-
For Reductive Amination: The choice of hydrogenation catalyst (e.g., Pd/C vs. Pt/C) can dramatically affect diastereoselectivity.[7]
-
-
Substituent Effects:
-
On the Aniline Ring: Electron-donating groups (EDGs) on the aniline ring typically direct ortho- and para-addition, while electron-withdrawing groups (EWGs) favor meta-addition.[3] The position of these groups can dictate the regiochemical outcome of the cyclization.
-
On the Dienophile/Alkene: The electronic nature of the substituents on the alkene component in reactions like the Povarov reaction is also critical in directing the regioselectivity of the cycloaddition.[3]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product.
Issue 3: Catalyst Deactivation in Reductive Amination of Quinolines
Q: I am observing a decrease in the efficiency of my heterogeneous catalyst during the hydrogenation of quinolines to tetrahydroquinolines. What could be causing this deactivation?
A: Catalyst deactivation during the hydrogenation of quinolines is a known issue that can limit the reusability of the catalyst.
Potential Causes and Solutions:
-
Active Metal Leaching: The active metal of the catalyst can gradually leach into the reaction mixture, especially at elevated temperatures.[8] This reduces the number of active sites on the catalyst.
-
Solution: Consider using a catalyst with a more robust support or explore milder reaction conditions (lower temperature, pressure) if feasible. A filtration test can help determine if the reaction is truly heterogeneous.[8]
-
-
Mechanical Abrasion: Physical degradation of the catalyst support can occur during prolonged stirring at high temperatures, leading to a loss of active material.[8]
-
Solution: Optimize stirring speed and consider using a catalyst with higher mechanical stability.
-
-
Strong Adsorption of Intermediates/Products: The nitrogen-containing intermediates and products, such as 1,2,3,4-tetrahydroquinoline and o-propylaniline, can strongly adsorb to the catalyst surface, blocking active sites and inhibiting the reaction.[9][10]
-
Solution: Optimizing reaction parameters like temperature and hydrogen pressure can influence the reaction pathway and minimize the accumulation of inhibitory species.[10] For example, some catalysts preferentially hydrogenate quinoline to decahydroquinoline, which can mitigate the inhibitory effects of partially hydrogenated intermediates.[10]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing the synthesis of tetrahydroquinolines via the Povarov reaction and reductive amination of quinolines.
Table 1: Povarov Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Catalyst | Cu(OTf)₂ | AlCl₃ | Chiral Phosphoric Acid | [1],[2],[3],[6] |
| Catalyst Loading | 10 mol% | 1 equivalent | 0.1 equivalent | [1],[2] |
| Solvent | Toluene | Ethanol | Diethyl Ether | [1],[2] |
| Temperature | 45 °C | 40 °C | 30 °C | [2] |
| Key Consideration | Anhydrous conditions are highly recommended.[1] | Multicomponent reactions often yield better results than multi-step procedures.[2] | Catalyst choice is crucial for controlling stereoselectivity.[3] |
Table 2: Reductive Amination of Quinolines Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Catalyst | 5% Pd/C | 5% Pt/C | Ru-based catalyst | [7],[11],[12] |
| Hydrogen Source | H₂ gas (1-4 atm) | Hantzsch ester | Ammonia borane | [8],[7],[6] |
| Solvent | Dichloromethane | Acetic Acid | Water | [7],[11] |
| Key Consideration | Catalyst choice can significantly influence diastereoselectivity.[7] | The solvent can play a crucial role in selectivity and yield.[7] | Some catalysts show high activity and selectivity even under mild conditions (1 bar H₂).[11] |
Experimental Protocols
Key Experiment 1: Povarov Reaction for Tetrahydroquinoline Synthesis (Multicomponent)
This protocol is a general guideline based on commonly reported conditions.[2]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), and the chosen anhydrous solvent (e.g., toluene, 5 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%).
-
Alkene Addition: Add the electron-rich alkene (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 45 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.
Key Experiment 2: Reductive Amination of Quinoline
This protocol is a general procedure for the catalytic hydrogenation of quinolines.[7]
-
Reaction Setup: In a hydrogenation vessel, dissolve the quinoline derivative (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 5-10 wt%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization if necessary.
Visualizations
Troubleshooting Workflow for Low Yield in Povarov Reaction
Caption: Troubleshooting flowchart for low yields in the Povarov reaction.
General Experimental Workflow for Tetrahydroquinoline Synthesis
Caption: General workflows for major tetrahydroquinoline synthesis routes.
References
- 1. benchchem.com [benchchem.com]
- 2. sci-rad.com [sci-rad.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid and related quinoline derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction outcomes and purify the desired products.
Troubleshooting Guides
This section addresses specific problems you might encounter during your synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms: Your reaction mixture has become a thick, dark, and intractable tar. Isolating the desired product is difficult, and the overall yield is significantly lower than expected.
Root Cause: The Doebner-von Miller reaction and similar acid-catalyzed quinoline syntheses are prone to the polymerization of α,β-unsaturated carbonyl compounds, which are often used as starting materials.[1][2] Strong acidic conditions, necessary for the primary reaction, can also catalyze this polymerization, leading to the formation of high-molecular-weight tars.[1]
Troubleshooting Steps:
| Step | Recommendation | Rationale |
| 1. Modify Solvent System | Employ a biphasic solvent system (e.g., water/toluene). | This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the acidic aqueous phase and thus minimizing self-polymerization.[1][2] |
| 2. Optimize Acid Catalyst | Perform a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][3] | Excessively harsh acidic conditions accelerate tar formation. Milder Lewis acids may offer a better balance between reaction rate and side product formation.[1][3][4] |
| 3. Control Reaction Temperature | Maintain the lowest effective temperature for the reaction. | While heating is often necessary, excessive temperatures can promote polymerization and other side reactions.[1] |
| 4. Slow Addition of Reactants | Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture. | This helps to keep the instantaneous concentration of the carbonyl compound low, which disfavors self-condensation and polymerization.[2] |
Problem 2: Product Contaminated with Partially Hydrogenated Byproducts
Symptoms: Your final product is a mixture containing the desired this compound along with quinoline-2-carboxylic acid or dihydroquinoline intermediates.
Root Cause: If the synthesis involves the reduction of a quinoline precursor, incomplete reduction is a likely cause. This can be due to an insufficient amount of the reducing agent, catalyst deactivation, or non-optimal reaction conditions (temperature, pressure).
Troubleshooting Steps:
| Step | Recommendation | Rationale |
| 1. Increase Reducing Agent/Catalyst | Increase the molar equivalents of the reducing agent or the loading of the hydrogenation catalyst (e.g., Pd/C). | Ensures that there is sufficient reagent to drive the reaction to completion. |
| 2. Optimize Reaction Conditions | Increase hydrogen pressure and/or reaction time for catalytic hydrogenations. | More forcing conditions can improve the efficiency of the reduction of the aromatic quinoline ring. |
| 3. Verify Catalyst Activity | Ensure the catalyst has not been poisoned or deactivated. Use fresh, high-quality catalyst. | Catalyst poisoning can halt the reduction process, leading to a mixture of partially and fully reduced products. |
| 4. Solvent Choice | The choice of solvent can be crucial. Dichloromethane has been reported to provide good selectivity and yields in some reductive cyclizations.[5] | The solvent can influence the solubility of reactants and intermediates, as well as catalyst activity. |
Problem 3: Formation of a Mixture of Regioisomers
Symptoms: When using a meta-substituted aniline as a starting material, you obtain a mixture of 5- and 7-substituted tetrahydroquinoline products, which are difficult to separate.
Root Cause: The cyclization step in the quinoline synthesis can occur at either of the two positions ortho to the amino group of a meta-substituted aniline. The regiochemical outcome is often unpredictable and can be influenced by both steric and electronic factors.[3]
Troubleshooting Steps:
| Step | Recommendation | Rationale |
| 1. Vary the Acid Catalyst | Experiment with different acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid). | The choice of acid can alter the ratio of the regioisomers formed.[2] |
| 2. Modify Aniline Substituents | If possible, consider the electronic properties of the substituent on the aniline. | Electron-donating versus electron-withdrawing groups can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[2] |
| 3. Employ a Pre-functionalized Substrate | Consider an alternative synthetic route that builds the ring system with the desired regiochemistry already established. | This avoids the ambiguity of the cyclization step in the Doebner-von Miller type synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it? A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in significant tar formation and reduces the yield.[1][2] To prevent this, you can use a biphasic solvent system, optimize the type and concentration of the acid catalyst, control the reaction temperature, and add the carbonyl reactant slowly.[1][2]
Q2: I am using a sterically hindered substrate and getting a complex mixture of products. What can I do? A2: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures and only trace amounts of the desired quinoline product.[1][6] Steric hindrance can disfavor the intended cyclization pathway. It is recommended to systematically vary the reaction conditions (acid catalyst, solvent, temperature) to find an optimal window for your specific substrate. A Design of Experiments (DoE) approach can be very effective in this situation.[1]
Q3: How can I purify my crude this compound from the tar and other byproducts? A3: Purification of crude quinoline products from tarry mixtures often requires multiple steps. A common procedure involves an initial acid-base extraction. The crude mixture can be dissolved in an acidic solution to protonate the basic nitrogen of the quinoline, which can then be washed with an organic solvent to remove non-basic impurities and polymers. After basifying the aqueous layer, the product can be extracted with an organic solvent. For the carboxylic acid product, you can exploit its amphoteric nature. Further purification can be achieved by column chromatography or recrystallization.
Experimental Protocols
General Protocol for the Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline via a Modified Doebner-von Miller Reaction and Subsequent Reduction
This protocol is a general guideline and may require optimization for specific substrates.
Part 1: Synthesis of 2-Methylquinoline
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq) and 6M hydrochloric acid (3.0 eq).
-
Biphasic System: Add toluene to the flask to create a biphasic system.
-
Reactant Addition: While stirring vigorously, slowly add crotonaldehyde (1.2 eq) to the mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, separate the layers. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 2: Reduction to 2-Methyl-1,2,3,4-tetrahydroquinoline
-
Setup: Dissolve the purified 2-methylquinoline (1.0 eq) in ethanol in a hydrogenation vessel.
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Place the vessel under a hydrogen atmosphere (50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the product. Further purification can be done by recrystallization or chromatography if necessary.
Visualizations
Reaction Pathways
Caption: Main reaction pathway vs. polymerization side reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Doebner-Miller_reaction [chemeurope.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [research.usc.edu.au]
Technical Support Center: Diastereoselective Synthesis of Tetrahydroquinoline Derivatives
Welcome to the technical support center for the diastereoselective synthesis of tetrahydroquinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired tetrahydroquinoline product. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, including suboptimal reaction conditions, reagent purity, and catalyst efficiency. Here are some troubleshooting steps:
-
Reagent and Solvent Purity: Ensure all starting materials (anilines, aldehydes, and alkenes) are pure and free of contaminants. Solvents should be anhydrous, as the presence of water can lead to hydrolysis of intermediates, such as imines, which are crucial for the reaction.
-
Catalyst Selection and Loading: The choice of catalyst is critical. For Lewis acid-catalyzed reactions like the Povarov reaction, screen various catalysts such as Cu(OTf)₂, AlCl₃, or Sc(OTf)₃. The catalyst loading should also be optimized, typically starting from 10 mol%. In some cases, Brønsted acids can also be effective.
-
Reaction Temperature and Time: Temperature plays a significant role. While higher temperatures can accelerate the reaction, they may also promote side reactions or decomposition of products. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. It is advisable to screen a range of solvents. For instance, toluene has been reported as an effective solvent in certain Povarov reactions.[1]
Q2: I am observing poor diastereoselectivity in my synthesis. How can I improve the stereochemical outcome?
Achieving high diastereoselectivity is a common challenge, especially when forming multiple stereocenters. The following factors are crucial in controlling the stereochemical outcome:
-
Catalyst and Ligand Design: In catalytic asymmetric synthesis, the chiral catalyst or ligand is the primary source of stereocontrol. For metal-catalyzed reactions, the choice of the chiral ligand is paramount. For organocatalyzed reactions, the structure of the organocatalyst will dictate the stereoselectivity. It may be necessary to screen a library of catalysts or ligands to find the optimal one for your specific substrate.
-
Solvent Effects: The solvent can influence the transition state geometry of the reaction, thereby affecting the diastereoselectivity. Experiment with a variety of solvents with different polarities and coordinating abilities. In some iridium-catalyzed asymmetric hydrogenations, the solvent has been shown to control the enantioselectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Substituent Effects: The steric and electronic properties of the substituents on the aniline, aldehyde, and dienophile can significantly impact the facial selectivity of the cycloaddition.
Q3: What are the key parameters to consider when optimizing a Povarov reaction for tetrahydroquinoline synthesis?
The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines.[3][4] Key parameters for optimization include:
-
Nature of the Reactants: The electronic nature of the substituents on the aniline, aldehyde, and the dienophile (alkene) affects their reactivity. Electron-donating groups on the aniline and electron-withdrawing groups on the dienophile generally lead to better results.
-
Catalyst: Both Lewis and Brønsted acids can catalyze the Povarov reaction. Common Lewis acids include salts of Sc, In, Yb, and Cu. Chiral phosphoric acids are often used for asymmetric versions.[5]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane, toluene, and acetonitrile are commonly used.[6]
-
Temperature: The reaction temperature can be varied to optimize the yield and diastereoselectivity.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the diastereoselective synthesis of tetrahydroquinoline derivatives.
Problem: Low Diastereomeric Ratio (dr)
Caption: Decision tree for troubleshooting low diastereoselectivity.
Quantitative Data Summary
The following tables summarize reaction conditions from various studies on the diastereoselective synthesis of tetrahydroquinolines, providing a comparative overview.
Table 1: Optimization of a [4+2] Annulation Reaction [1]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cs₂CO₃ | DCM | rt | 80 | >20:1 |
| 2 | Na₂CO₃ | DCM | rt | 43 | >20:1 |
| 3 | Pyrrolidine | DCM | rt | 25 | >20:1 |
| 4 | TEA | DCM | rt | 10 | >20:1 |
| 5 | DBU | DCM | rt | 89 | >20:1 |
| 6 | CH₃CN | DCM | rt | 85 | >20:1 |
| 7 | THF | DCM | rt | 78 | >20:1 |
| 8 | Toluene | DCM | rt | 96 | >20:1 |
| 9 | 1,4-Dioxane | DCM | rt | 82 | >20:1 |
| 10 | EA | DCM | rt | 75 | >20:1 |
| 11 | Toluene | 0 | 88 | >20:1 | |
| 12 | Toluene | 40 | 95 | >20:1 |
Table 2: Effect of Lewis Acid Catalyst on a Povarov Reaction [7]
| Entry | Aldimine | Dienophile | Catalyst (10 mol%) | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 1a | 2a | AlCl₃ | Et₂O | 30 | 30 | 45 |
| 2 | 1b | 2a | AlCl₃ | Et₂O | 30 | 30 | 53 |
| 3 | 1c | 2a | AlCl₃ | Et₂O | 30 | 30 | 31 |
| 4 | 1a | 2a | Cu(OTf)₂ | EtOH | 20 | 40 | 30 |
| 5 | 1b | 2a | Cu(OTf)₂ | EtOH | 20 | 40 | 25 |
| 6 | 1c | 2a | Cu(OTf)₂ | EtOH | 20 | 40 | 0 |
| 7 | 1a | 2b | AlCl₃ | Et₂O | 30 | 30 | 48 |
| 8 | 1b | 2b | AlCl₃ | Et₂O | 30 | 30 | 51 |
| 9 | 1c | 2b | AlCl₃ | Et₂O | 30 | 30 | 35 |
| 10 | 1a | 2b | Cu(OTf)₂ | EtOH | 20 | 40 | 28 |
| 11 | 1b | 2b | Cu(OTf)₂ | EtOH | 20 | 40 | 22 |
| 12 | 1c | 2b | Cu(OTf)₂ | EtOH | 20 | 40 | 0 |
Experimental Protocols
General Procedure for the Diastereoselective Synthesis of 4-Aryl-Substituted Tetrahydroquinolines via [4+2] Annulation [1]
To a solution of ortho-tosylaminophenyl-substituted p-quinone methide (0.1 mmol) and α,α-dicyanoalkene (0.12 mmol) in toluene (2.0 mL) was added DBU (0.12 mmol). The reaction mixture was stirred at room temperature for the time indicated by TLC monitoring. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired tetrahydroquinoline derivative.
Caption: General experimental workflow for the synthesis of tetrahydroquinolines.
References
- 1. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile, Efficient Diastereoselective Synthesis of Tetrahydroquino...: Ingenta Connect [ingentaconnect.com]
- 7. sci-rad.com [sci-rad.com]
Technical Support Center: Overcoming Solubility Issues of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.
Troubleshooting Guides & FAQs
Our guides are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound has limited solubility in neutral water due to its chemical structure, which includes both a hydrophilic carboxylic acid group and a more hydrophobic tetrahydroquinoline backbone. To improve aqueous solubility, we recommend a pH adjustment. The carboxylic acid group can be deprotonated to form a much more soluble carboxylate salt by increasing the pH of the solution.
Q2: How do I perform a pH adjustment to dissolve the compound?
A2: You can increase the pH of your aqueous solution by adding a suitable base. A pH of 1.5-2 units above the compound's pKa is generally recommended for complete deprotonation and dissolution.[1] For this compound, with a predicted pKa around 2.15, aiming for a pH of 4-5 or higher should significantly improve solubility.[2] Start by suspending the compound in water and then add a base (e.g., sodium hydroxide or potassium carbonate) dropwise while stirring and monitoring the pH.
Q3: I need to dissolve the compound in an organic solvent for my reaction, but it has poor solubility. What are my options?
A3: For organic reactions, a co-solvent system is often effective.[1][3] You can start by dissolving the compound in a small amount of a polar aprotic solvent where it has higher solubility, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), and then adding this solution to your primary reaction solvent.[1] Alternatively, for reactions that can tolerate it, a mixture of an organic solvent (like dioxane or toluene) with a small amount of water can enhance solubility.[1] The solubility of carboxylic acids in some organic solvents can be remarkably increased by the presence of a small amount of water.[4]
Q4: Can I use heat to improve the solubility of this compound?
A4: Yes, for many solid solutes, solubility increases with temperature.[5][6][7] You can try gently heating the solvent while stirring to encourage dissolution. However, you must ensure that the temperature is compatible with the stability of your compound and other reagents in your experiment.[1]
Q5: What is salt formation and can it help with the solubility of this compound?
A5: Salt formation is a highly effective method for increasing the solubility and dissolution rates of ionizable drugs, including those with acidic or basic functional groups.[8][9] For this compound, which is an acidic compound, reacting it with a suitable base can form a salt that may have significantly higher aqueous solubility. This is a common strategy in pharmaceutical development.[8]
Quantitative Data Summary
Due to the limited availability of specific experimental solubility data for this compound in public literature, the following table provides illustrative examples of how solubility might be affected by different solvent systems and pH values. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) | Remarks |
| Deionized Water | 7.0 | 25 | < 1 | Poorly soluble in neutral water. |
| 0.1 M HCl | 1.0 | 25 | < 1 | Expected to have low solubility in acidic conditions. |
| 0.1 M NaOH | 13.0 | 25 | > 50 | Expected to have high solubility due to carboxylate salt formation. |
| Ethanol | N/A | 25 | 5 - 10 | Moderately soluble in some polar organic solvents. |
| DMSO | N/A | 25 | > 100 | Generally high solubility in polar aprotic solvents. |
| Water:Ethanol (1:1) | N/A | 25 | 10 - 20 | Co-solvent systems can significantly improve solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Suspension: Weigh the desired amount of this compound and place it in a suitable container. Add the desired volume of deionized water to create a suspension.
-
Base Addition: While stirring the suspension, slowly add a 0.1 M solution of a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine) dropwise.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the solid completely dissolves. Note the pH at which complete dissolution occurs.
-
Final Adjustment: If necessary, adjust the pH to the desired final value for your experiment, ensuring the compound remains in solution.
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Initial Dissolution: Dissolve the weighed this compound in a minimal amount of a co-solvent in which it is readily soluble (e.g., DMSO or DMF).
-
Incremental Addition: To your primary reaction solvent, add the solution from step 1 in small increments while stirring.
-
Observation: Monitor for any precipitation. If the compound remains dissolved, continue with the addition.
-
Optimization: The optimal ratio of the co-solvent to the primary solvent will need to be determined empirically for your specific reaction conditions. Aim to use the smallest amount of co-solvent necessary.
Visualizations
Caption: Workflow for overcoming solubility issues.
Caption: Factors influencing the compound's solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. longdom.org [longdom.org]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tetrahydroquinoline Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying tetrahydroquinoline products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude tetrahydroquinoline products?
A1: Common impurities in tetrahydroquinoline products often stem from the synthesis process and can include unreacted starting materials (anilines, aldehydes, alkenes), catalysts, and side-products from competing reactions.[1] Depending on the synthetic route (e.g., Povarov, Friedländer, Skraup), side-products may include diastereomers with similar polarity, polymeric materials, or products from self-condensation of reactants.[1]
Q2: Which analytical techniques are recommended to assess the purity of my tetrahydroquinoline sample?
A2: A combination of spectroscopic and chromatographic methods is typically used to confirm the structure and assess the purity of tetrahydroquinolines. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[2][4]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.[2][3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to separate enantiomers if a chiral column is used.[5]
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.[3]
Q3: What are the primary methods for purifying tetrahydroquinoline products?
A3: The most common methods for the purification of tetrahydroquinoline derivatives are:
-
Flash Column Chromatography: Effective for separating the desired product from impurities with different polarities.[5]
-
Recrystallization: A powerful technique for purifying solid tetrahydroquinoline products.[6][7]
-
Distillation: Suitable for purifying liquid tetrahydroquinolines, especially at a larger scale.
Troubleshooting Guides
Recrystallization Issues
Q: My tetrahydroquinoline product does not crystallize from the solution.
A: This can happen for several reasons. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[8]
-
Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Lower the Temperature: If cooling to room temperature is not sufficient, try using an ice bath or a refrigerator to further decrease the solubility.[9]
-
Change the Solvent System: The chosen solvent may be too good a solvent for your compound. Consider using a mixed solvent system where your compound is soluble in one solvent and insoluble in the other.[7]
Q: The yield of my recrystallized tetrahydroquinoline is very low.
A: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[8] Try to use the minimum amount of hot solvent required to dissolve your crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter paper.[8]
Column Chromatography Issues
Q: My tetrahydroquinoline product is not separating from an impurity on the silica gel column.
A: Co-elution of compounds can be a common issue. Here are some suggestions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If your compounds are eluting too quickly, decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in hexane). If they are eluting too slowly, increase the polarity.
-
Try a Different Solvent System: Sometimes changing the solvents completely (e.g., using a dichloromethane/methanol system) can alter the selectivity of the separation.
-
-
Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.[10]
Q: The recovery of my tetrahydroquinoline from the column is low.
A: Poor recovery can be caused by:
-
Adsorption to Silica Gel: Highly polar or basic compounds can sometimes irreversibly adsorb to the acidic silica gel. Pre-treating the silica with a small amount of a base like triethylamine can help to mitigate this.[5]
-
Improper Packing: An improperly packed column can lead to channeling and poor separation, which can affect recovery.
-
Decomposition on Silica: Some sensitive compounds may decompose on the acidic surface of silica gel. Using a more neutral stationary phase like alumina might be a better option.
Data Presentation
Table 1: Comparison of Purification Methods for Tetrahydroquinoline Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 30-80%[5] | Applicable to a wide range of compounds; good for separating mixtures with different polarities. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column.[11] |
| Recrystallization | >98% | 50-90% | Can yield very pure products; scalable. | Only applicable to solid compounds; requires finding a suitable solvent system; some product is always lost in the mother liquor.[7] |
| Distillation | >99% | 60-95% | Excellent for purifying liquids; scalable. | Not suitable for solids or thermally unstable compounds; requires compounds to have significantly different boiling points.[12] |
Experimental Protocols
Protocol 1: Purification of a Solid Tetrahydroquinoline Derivative by Recrystallization
This protocol describes a general procedure for the recrystallization of a solid tetrahydroquinoline derivative.
1. Solvent Selection:
- Place a small amount of the crude tetrahydroquinoline product (10-20 mg) into several test tubes.
- Add a small amount of a different potential recrystallization solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[9]
- Common solvents to test include ethanol, methanol, acetone, ethyl acetate, hexane, and water, or mixtures thereof.[9][13]
2. Dissolution:
- Place the crude tetrahydroquinoline product in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]
4. Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[7]
- Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]
- Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification of a Tetrahydroquinoline Derivative by Flash Column Chromatography
This protocol outlines a general procedure for purifying a tetrahydroquinoline derivative using flash column chromatography.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate.
- Develop the TLC plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives a good separation of your desired product from impurities (Rf of the product should be around 0.3-0.4).[10]
2. Column Packing:
- Secure a glass column vertically.
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
3. Sample Loading:
- Dissolve the crude tetrahydroquinoline product in a minimal amount of the mobile phase or a stronger solvent.
- Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then evaporating the solvent.[10]
- Carefully add the sample to the top of the packed column.
4. Elution:
- Begin eluting the column with the chosen mobile phase, applying pressure to the top of the column to achieve a steady flow rate.
- If using a gradient, gradually increase the polarity of the mobile phase.[10]
5. Fraction Collection and Analysis:
- Collect fractions in test tubes.
- Monitor the fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tetrahydroquinoline.[10]
Visualizations
Caption: Workflow for the purification of solid tetrahydroquinoline products by recrystallization.
Caption: Experimental workflow for flash column chromatography purification of tetrahydroquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. US6218541B1 - Method for extracting bisbenzylisoquinolines - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Tetrahydroquinoline Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting catalyst poisoning in tetrahydroquinoline hydrogenation reactions. This resource provides practical guidance, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my tetrahydroquinoline hydrogenation reaction?
A1: The primary indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.[1]
-
The need for a higher catalyst loading to achieve the desired conversion.
-
A noticeable change in selectivity, such as the formation of partially hydrogenated intermediates or over-hydrogenated byproducts like decahydroquinoline.[2]
-
A change in the appearance of the catalyst or reaction mixture, which might suggest the formation of inactive species or fouling.
Q2: What are the primary sources of catalyst poisons in this reaction?
A2: Catalyst poisons are substances that reduce the effectiveness of a catalyst.[3] They can be introduced through various sources:
-
Starting Materials and Reagents: The quinoline substrate, solvents, and hydrogen gas can contain impurities. Sulfur and nitrogen-containing compounds are particularly notorious poisons for many hydrogenation catalysts.[4][5]
-
Reaction Intermediates and Products: The quinoline molecule itself, with its nitrogen lone pair, can act as a poison by strongly coordinating to the catalyst's active metal centers.[2][6] The tetrahydroquinoline product can also contribute to catalyst inhibition.
-
Leached Materials: Impurities from the reactor vessel or other equipment can leach into the reaction mixture.
-
Air and Moisture: For air-sensitive catalysts, exposure to oxygen and water can lead to deactivation.
Q3: How do poisons deactivate the catalyst on a molecular level?
A3: The primary mechanism of catalyst poisoning is the chemical adsorption of poison molecules onto the active sites of the catalyst.[4] These poisons often have a stronger affinity for the catalyst surface than the reactants, effectively blocking the sites needed for the hydrogenation reaction to occur.[4] This can be a reversible or irreversible process depending on the strength of the poison-catalyst bond. For instance, the lone pair of electrons on the nitrogen atom in the quinoline ring can strongly coordinate to the active metal center (e.g., Palladium, Rhodium), leading to a significant drop in or complete loss of activity.[1]
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the deactivation mechanism.
-
For fouling by organic residues or coke: Washing with an appropriate solvent or a controlled oxidation treatment can be effective.
-
For poisoning by strongly adsorbed species like sulfur: More aggressive chemical treatments, high-temperature reduction, or oxidative treatments may be necessary.[7] However, complete restoration of the initial activity is not always achievable.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptoms: The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.
| Possible Cause | Diagnostic Check | Recommended Solutions |
| Catalyst Poisoning | Analyze starting materials (quinoline, solvent, H₂) for impurities like sulfur or nitrogen compounds using techniques like GC-MS or elemental analysis. | - Purify reactants and solvent (e.g., distillation, passing through a column of activated alumina).- Utilize a guard bed to capture poisons before they reach the catalyst bed. |
| Improper Catalyst Handling/Activation | Review your standard operating procedures for catalyst handling and activation. Ensure an inert atmosphere was maintained if using an air-sensitive catalyst. | - Handle the catalyst under an inert atmosphere (e.g., glovebox or Schlenk line).- Ensure the catalyst is properly activated according to the manufacturer's protocol. |
| Insufficient Hydrogen Pressure | Check for leaks in the hydrogenation apparatus. Verify the pressure gauge is functioning correctly. | - Ensure the system is properly sealed.- Increase hydrogen pressure within safe operating limits for your reactor. Higher pressure can sometimes overcome mild inhibition. |
| Poor Catalyst/Substrate Mixing | Observe the reaction mixture for proper agitation. For slurry reactors, ensure the catalyst is well-suspended. | - Increase the stirring rate to improve mass transfer.- Consider using a different reactor design if mixing is consistently an issue. |
Issue 2: Poor Selectivity (Formation of Byproducts)
Symptoms: The reaction produces a mixture of the desired 1,2,3,4-tetrahydroquinoline, over-hydrogenated decahydroquinoline, or other side products.
| Possible Cause | Diagnostic Check | Recommended Solutions |
| Reaction Conditions | Review the reaction temperature and pressure. Higher temperatures and pressures can sometimes favor over-hydrogenation. | - Lower the reaction temperature and/or pressure.- Monitor the reaction closely and stop it once the desired product is formed. |
| Catalyst Type | The choice of catalyst metal and support significantly influences selectivity. For example, rhodium catalysts can be highly active and may lead to over-hydrogenation if not controlled.[1] | - Screen different catalysts (e.g., Pd/C, Pt/C, Raney Nickel) to find the one with the best selectivity for your specific substrate.[2] |
| Substrate-Induced Deactivation | The substrate or product may alter the catalyst surface, leading to changes in the reaction pathway. | - Consider adding the substrate incrementally to maintain a low concentration in the reaction mixture. |
| Solvent Effects | The solvent can influence the catalyst's electronic properties and the solubility of reactants and products, thereby affecting selectivity. | - Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate) to optimize selectivity. |
Quantitative Data on Catalyst Performance
The following table summarizes data from various studies on quinoline hydrogenation, illustrating the impact of different catalysts and conditions on conversion and selectivity.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to 1,2,3,4-THQ (%) | Reference |
| 5% Rh/Al₂O₃ | Quinoline | 25 | - | 0.17 | 100 | 100 | [1] |
| 5% Rh/Al₂O₃ | Quinoline | 25 | - | 8 | 100 | 0 (100% Decahydroquinoline) | [1] |
| Pd/CN | Quinoline | 50 | 20 | - | >95 | ~97 | [9] |
| 15% Ni₂P/SBA-15 | Quinoline | 340 | - | - | >93 | - | [3] |
| 5Ir/meso_S-C | Quinoline | 100 | 20 | 2 | ~100 | ~100 | [10] |
Note: This table is a compilation of data from different sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Lassaigne's Test for Detection of Nitrogen and Sulfur Impurities
This qualitative test can be used to detect the presence of nitrogen and sulfur in your starting materials, which are potential catalyst poisons.
Materials:
-
Small piece of dry sodium metal
-
Fusion tube
-
Organic compound to be tested
-
Distilled water
-
Porcelain dish
-
Filtration setup
-
Ferrous sulfate (FeSO₄) solution (freshly prepared)
-
Ferric chloride (FeCl₃) solution
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium nitroprusside solution
-
Lead acetate solution
-
Acetic acid
Procedure: Preparation of Sodium Fusion Extract
-
Place a small, dry piece of sodium metal in a fusion tube and gently heat until it melts to a shining globule.
-
Add a small amount of the organic compound onto the molten sodium.
-
Heat the tube gently at first, then strongly until it is red hot.
-
Plunge the red-hot tube into a porcelain dish containing about 10-15 mL of distilled water.
-
Cover the dish immediately and then crush the tube with a glass rod.
-
Boil the contents for a few minutes to extract the ionic salts.
-
Cool and filter the solution. The filtrate is the Sodium Fusion Extract (SFE).[11][12]
Procedure: Test for Nitrogen
-
To a small portion of the SFE, add 2 mL of freshly prepared ferrous sulfate solution and heat.
-
Add a few drops of ferric chloride solution.
-
Acidify the solution with concentrated H₂SO₄ or HCl.
-
The appearance of a Prussian blue color or precipitate indicates the presence of nitrogen.[11][13]
Procedure: Test for Sulfur
-
Sodium Nitroprusside Test: To a small portion of the SFE, add a few drops of sodium nitroprusside solution. A deep violet coloration indicates the presence of sulfur.[11][12]
-
Lead Acetate Test: Acidify a portion of the SFE with acetic acid and then add lead acetate solution. The formation of a black precipitate of lead sulfide (PbS) confirms the presence of sulfur.[12]
Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
This protocol describes a general method for regenerating a Pd/C catalyst that has been poisoned by sulfur-containing compounds.
Materials:
-
Deactivated (sulfur-poisoned) Pd/C catalyst
-
Deionized water
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Filtration apparatus
-
Drying oven or vacuum oven
Procedure:
-
Catalyst Recovery: After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture.
-
Washing: Wash the catalyst thoroughly with deionized water to remove any residual reactants, products, and solvents.
-
Oxidative Treatment:
-
Create a slurry of the washed catalyst in deionized water.
-
Under constant stirring, slowly add hydrogen peroxide solution dropwise to the slurry. This should be done in a well-ventilated fume hood as the reaction can be exothermic.
-
Continue stirring for 1-5 hours after the addition of hydrogen peroxide is complete.[7]
-
-
Final Washing and Drying:
-
Filter the treated catalyst and wash it extensively with deionized water until the filtrate is neutral.
-
Dry the regenerated catalyst in an oven at a suitable temperature (e.g., 80-110 °C) until a constant weight is achieved.[7]
-
Disclaimer: This is a generalized protocol. The optimal conditions for regeneration (e.g., concentration of H₂O₂, temperature, time) may vary depending on the specific catalyst and the extent of poisoning. Always perform a small-scale test first.
Visualizations
Caption: Mechanism of catalyst poisoning by a sulfur compound.
Caption: A workflow for troubleshooting catalyst deactivation.
Caption: Reaction network for quinoline hydrodenitrogenation.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. dcl-inc.com [dcl-inc.com]
- 9. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Detection of Nitrogen, Sulfur, Phosphorus and HalogenslUnacaademy [unacademy.com]
Technical Support Center: Scaling Up the Synthesis of Chiral 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges and frequently asked questions encountered during the scale-up synthesis of chiral 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. The information is designed to assist researchers in troubleshooting their experiments and successfully transitioning from laboratory-scale to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of chiral this compound, particularly when scaling up the reaction.
| Problem | Potential Cause | Suggested Solution |
| Low Enantioselectivity at Larger Scale | 1. Temperature Fluctuations: Poor heat transfer in larger reactors can lead to localized "hot spots," affecting the catalyst's stereocontrol. 2. Mixing Inhomogeneity: Inefficient stirring may result in poor mass transfer of hydrogen and uneven distribution of the catalyst and substrate. 3. Solvent Effects: The choice of solvent can significantly influence the enantioselectivity of the reaction.[1] A solvent that works well on a small scale may not be optimal for larger volumes due to changes in solubility and reaction kinetics. | 1. Improve Temperature Control: Use a reactor with a jacketed cooling system and ensure vigorous stirring to maintain a consistent internal temperature. 2. Optimize Agitation: Employ an appropriate stirrer design (e.g., mechanical overhead stirrer with a suitable impeller) and agitation speed to ensure homogeneous mixing. 3. Solvent Screening: Conduct a solvent screen at the larger scale. For iridium-catalyzed asymmetric hydrogenations, solvents like toluene, dioxane, or ethanol have shown high enantioselectivity.[1] |
| Catalyst Deactivation or Low Turnover Number (TON) | 1. Impurities: The presence of impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. 2. Air (Oxygen) Exposure: Many asymmetric hydrogenation catalysts, particularly those based on iridium and ruthenium, are sensitive to air. 3. Product Inhibition: The chiral product may coordinate to the catalyst, leading to deactivation.[2] | 1. Ensure High Purity of Reagents: Use freshly distilled solvents and high-purity substrate and hydrogen. Consider passing the hydrogen gas through an oxygen trap. 2. Maintain Inert Atmosphere: Perform all catalyst handling and reaction setup under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 3. Optimize Catalyst Loading: While a low catalyst loading is desirable for cost-effectiveness, a slightly higher loading may be necessary at a larger scale to compensate for minor deactivation. For some iridium-catalyzed systems, a high substrate-to-catalyst ratio (up to 5000) has been achieved.[3][4] |
| Difficult Product Isolation and Purification | 1. Emulsion Formation during Workup: The acidic nature of the product and the presence of residual catalyst and ligands can lead to challenging extractions. 2. Co-precipitation of Product and Catalyst: The product may precipitate with the metal catalyst, leading to product loss and contamination. 3. Challenging Chiral Separation: If the enantioselectivity is not optimal, separation of the enantiomers can be difficult and costly at a larger scale. | 1. pH Adjustment and Solvent Choice: Carefully adjust the pH of the aqueous phase during workup to ensure the product is in the desired form (acid or salt) for efficient extraction into the organic or aqueous layer. 2. Filtration and Adsorbent Treatment: After the reaction, consider filtering the mixture through a pad of celite or silica gel to remove the catalyst before workup. 3. Preparative Chiral Chromatography: For enantiomeric purification, preparative supercritical fluid chromatography (SFC) is often more efficient and uses less solvent than traditional HPLC for large-scale applications. |
| Incomplete Reaction or Slow Reaction Rate | 1. Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete hydrogenation. 2. Poor Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate under the scaled-up conditions. 3. Reaction Concentration: Highly concentrated reactions may lead to viscosity issues and poor mixing, slowing down the reaction rate. | 1. Increase Hydrogen Pressure: Ensure the autoclave is properly sealed and pressurized to the optimized level (e.g., 50 atm).[5] 2. Catalyst Screening: If feasible, screen different chiral ligands or metal precursors to find a more active catalytic system. 3. Optimize Concentration: While higher concentrations are often preferred for scale-up, a balance must be struck to ensure efficient mixing and mass transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the asymmetric hydrogenation of quinoline-2-carboxylic acid?
A1: The most critical parameters are temperature, hydrogen pressure, and agitation (mixing). Inconsistent temperature control can lead to a loss of enantioselectivity. Insufficient hydrogen pressure will result in slow or incomplete reactions. Inefficient mixing can cause poor mass and heat transfer, leading to inconsistent results.
Q2: How can I minimize the amount of expensive chiral catalyst needed for a large-scale reaction?
A2: To minimize catalyst loading, ensure all reagents and solvents are of high purity to avoid catalyst poisoning. Optimize the reaction conditions (temperature, pressure, solvent) to maximize the catalyst's turnover number (TON). In some cases, catalyst recycling can be explored, although this may require additional process development.[6]
Q3: My enantiomeric excess (ee) drops significantly when I move from a 1-gram scale to a 100-gram scale. What should I investigate first?
A3: The first thing to investigate is heat transfer. Larger reactions are more likely to have temperature gradients, which can negatively impact enantioselectivity. Ensure your reactor's cooling system is adequate and that stirring is vigorous enough to maintain a uniform temperature throughout the reaction mixture. Also, re-evaluate your solvent choice, as solvent effects can be more pronounced at a larger scale.[1]
Q4: What are the common side reactions in a Povarov reaction for synthesizing tetrahydroquinoline derivatives, and how can they be minimized at scale?
A4: A common side reaction is the oxidation of the initially formed tetrahydroquinoline to the corresponding quinoline.[7] This can be more prevalent at the higher temperatures and longer reaction times that may be required for scale-up. To minimize this, it is crucial to maintain an inert atmosphere and carefully control the reaction temperature. The use of appropriate catalysts and optimizing reaction times are also key.
Q5: Are there any biocatalytic methods suitable for the large-scale synthesis of chiral this compound?
A5: While biocatalysis offers a green and highly selective alternative, its application for this specific molecule at a large scale may still be under development. Chemoenzymatic one-pot processes have been developed for related tetrahydroisoquinolines, suggesting potential for future application.[8] Challenges in scaling up biocatalytic processes often relate to enzyme stability, substrate/product inhibition, and the need for large volumes of aqueous media.
Experimental Protocols
Representative Gram-Scale Asymmetric Hydrogenation of a Quinoline Derivative
This protocol is a generalized procedure based on common practices for the asymmetric hydrogenation of quinolines and should be optimized for the specific synthesis of this compound.[5]
Materials:
-
[Ir(COD)Cl]₂ (metal precursor)
-
Chiral diphosphine ligand (e.g., (R)-MeO-BIPHEP)
-
Quinoline-2-carboxylic acid substrate
-
Anhydrous and degassed solvent (e.g., THF, Dichloromethane)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a Schlenk tube, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., 1 mL of THF).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
In a separate vessel suitable for hydrogenation, dissolve the quinoline-2-carboxylic acid substrate (e.g., 5.0 grams, 1.0 equivalent) in the reaction solvent (e.g., 50 mL of THF).
-
-
Reaction Execution:
-
Under an inert atmosphere, transfer the pre-formed catalyst solution to the substrate solution.
-
Place the reaction vessel inside the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specific temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or preparative chromatography to yield the enantiomerically enriched this compound.
-
Data Presentation
Table 1: Comparison of Solvents in the Iridium-Catalyzed Asymmetric Hydrogenation of a Model Quinoline Substrate
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene/Dioxane | Up to 99 | Up to 98 (R) |
| Ethanol (EtOH) | Up to 99 | Up to 94 (S) |
| Dichloromethane (CH₂Cl₂) | - | High |
| Tetrahydrofuran (THF) | - | Moderate |
Data adapted from studies on related quinoline derivatives.[1] Specific values will vary depending on the exact substrate and reaction conditions.
Table 2: Effect of Catalyst Loading on a Gram-Scale Asymmetric Hydrogenation
| Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| 0.1 | >99 | 98 | 12 |
| 0.05 | >99 | 98 | 24 |
| 0.02 | 95 | 97 | 48 |
Illustrative data based on trends observed in the literature.[3][9] Optimal catalyst loading must be determined experimentally.
Visualizations
Caption: Experimental Workflow for Asymmetric Hydrogenation.
Caption: Troubleshooting Logic for Low Enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Highly enantioselective hydrogenation of quinolines using phosphine-free chiral cationic ruthenium catalysts: scope, mechanism, and origin of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
NMR Characterization: A Comparative Guide to 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid and its Analogs
Comparative NMR Data Analysis
The following tables summarize the reported ¹H and ¹³C NMR chemical shift values for 1,2,3,4-Tetrahydroquinoline and Quinoline-2-carboxylic acid. These values serve as a benchmark for interpreting the spectra of substituted tetrahydroquinolines.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison
| Proton Position | 1,2,3,4-Tetrahydroquinoline (in CDCl₃) | Quinoline-2-carboxylic acid (in DMSO-d₆) | Expected for 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid |
| H-2 | 3.29 (t) | - | ~4.0-4.5 (dd) |
| H-3 | 1.94 (m) | 8.30 (d) | ~2.0-2.5 (m) |
| H-4 | 2.76 (t) | 8.20 (d) | ~2.8-3.2 (m) |
| H-5 | 6.95 (d) | 8.15 (d) | ~7.0-7.2 (d) |
| H-6 | 6.59 (t) | 7.75 (t) | ~6.6-6.8 (t) |
| H-7 | 6.95 (t) | 7.90 (t) | ~7.0-7.2 (t) |
| H-8 | 6.46 (d) | 7.85 (d) | ~6.5-6.7 (d) |
| NH | 3.80 (br s) | - | ~4.0-5.0 (br s) |
| COOH | - | 13.0-14.0 (br s) | ~12.0-13.0 (br s) |
Note: Expected values for this compound are estimations based on the additive effects of the carboxylic acid group on the tetrahydroquinoline scaffold.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison
| Carbon Position | 1,2,3,4-Tetrahydroquinoline (in CDCl₃) | Quinoline-2-carboxylic acid (in DMSO-d₆) | Expected for this compound |
| C-2 | 41.9 | 151.5 | ~55-60 |
| C-3 | 22.5 | 138.5 | ~25-30 |
| C-4 | 27.1 | 130.0 | ~28-33 |
| C-4a | 121.3 | 129.5 | ~122-127 |
| C-5 | 129.3 | 128.5 | ~128-130 |
| C-6 | 117.0 | 128.0 | ~118-120 |
| C-7 | 126.7 | 131.0 | ~127-129 |
| C-8 | 114.1 | 129.0 | ~115-117 |
| C-8a | 144.7 | 147.0 | ~143-145 |
| COOH | - | 167.5 | ~170-175 |
Experimental Workflow for NMR Characterization
The following diagram outlines a standard workflow for the NMR characterization of a small organic molecule like this compound.
Detailed Experimental Protocol
A standardized protocol for the NMR analysis of quinoline-2-carboxylic acid is provided below and can be adapted for this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For carboxylic acids, DMSO-d₆ is often a good choice as it can dissolve polar compounds and the exchangeable proton of the carboxylic acid is often observable.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra to determine proton chemical shifts and coupling constants.
-
Acquire ¹³C NMR spectra (typically proton-decoupled) to identify the number of unique carbon environments.
-
Perform 2D NMR experiments for unambiguous signal assignments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the molecular skeleton.
-
-
Logical Relationship of NMR Data Interpretation
The following diagram illustrates the logical process of deducing the molecular structure from the acquired NMR data.
A Comparative Analysis of the Reactivity of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid and Proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid and the well-known amino acid, Proline. This analysis is intended to assist researchers in selecting the appropriate molecule for applications in organocatalysis, peptide synthesis, and as a scaffold in drug design. The comparison is based on structural features, physicochemical properties, and known chemical behaviors, supported by available data.
Structural and Physicochemical Properties
A fundamental understanding of the structural and electronic differences between this compound and Proline is crucial for predicting their reactivity.
| Property | This compound | Proline |
| Molecular Formula | C₁₀H₁₁NO₂ | C₅H₉NO₂ |
| Molecular Weight | 177.20 g/mol | 115.13 g/mol |
| Structure | Fused bicyclic system with a benzene ring | Saturated five-membered heterocyclic ring |
| pKa (Carboxylic Acid) | ~2.15 (Predicted)[1] | 1.99 - 2.0[2] |
| pKa (Amine - Conjugate Acid) | ~5.1 (Estimated from Tetrahydroquinoline) | 10.60 - 10.64[2] |
| Solubility | Data not widely available, likely soluble in organic solvents | Highly soluble in water, soluble in ethanol |
Reactivity Comparison: A Tale of Two Rings
The reactivity of these two molecules is primarily dictated by the interplay of their secondary amine and carboxylic acid functional groups, within distinct cyclic frameworks.
Basicity and Nucleophilicity of the Nitrogen Atom
The nitrogen atom in both molecules is a key center for reactivity, acting as a nucleophile and a base.
-
Proline: The pyrrolidine ring in proline makes its secondary amine nitrogen highly nucleophilic and basic (pKa of the conjugate acid is ~10.6)[2]. This high basicity is a key factor in its ability to act as an effective organocatalyst. The lone pair on the nitrogen is readily available for nucleophilic attack.
-
This compound: The nitrogen atom in the tetrahydroquinoline ring system is also a secondary amine. However, the presence of the fused benzene ring significantly influences its properties. The pKa of the conjugate acid of the parent 1,2,3,4-tetrahydroquinoline is around 5.1. While the 2-carboxylic acid group will have an electronic effect, the basicity of the nitrogen is expected to be considerably lower than that of proline. This is due to the delocalization of the nitrogen's lone pair into the aromatic system, which reduces its availability for protonation and nucleophilic attack.
This difference in basicity and nucleophilicity is a critical determinant of their respective reactivities. Proline's higher basicity makes it a more potent catalyst in reactions that proceed via enamine or iminium ion intermediates.
Organocatalytic Activity
Proline is a renowned organocatalyst, particularly in asymmetric synthesis. Its ability to form chiral enamines and iminium ions is central to its catalytic prowess in a wide range of reactions.
In contrast, while tetrahydroquinoline derivatives have been explored as organocatalysts, this compound itself is not a commonly used catalyst in the same vein as proline. The reduced basicity of the nitrogen and the steric bulk of the fused ring system likely hinder its ability to efficiently form the necessary catalytic intermediates. However, the tetrahydroquinoline scaffold is a valuable chiral building block in the synthesis of more complex catalysts and ligands.
Steric Hindrance
The steric environment around the reactive centers also plays a significant role in the reactivity of these molecules.
-
Proline: The five-membered pyrrolidine ring is relatively compact, offering a good balance between conformational rigidity and accessibility to the catalytic sites. This allows for effective stereocontrol in asymmetric reactions.
-
This compound: The fused bicyclic structure is significantly more sterically hindered than proline. This increased bulk can impede the approach of substrates to the nitrogen and carboxylic acid groups, potentially lowering reaction rates and catalytic efficiency.
Experimental Protocols: Proline-Catalyzed Asymmetric Aldol Reaction
The following is a representative experimental protocol for a proline-catalyzed direct asymmetric aldol reaction, a benchmark reaction showcasing its catalytic efficacy.
General Procedure
To a stirred solution of L-proline (typically 10-30 mol%) in an appropriate solvent (e.g., DMSO, DMF, or chloroform), the aldehyde (1 equivalent) and the ketone (3-10 equivalents) are added at room temperature or below (e.g., 0 °C or -20 °C). The reaction mixture is stirred for a period ranging from a few hours to several days, monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess can be determined by chiral HPLC analysis.
Summary and Outlook
-
Proline is a highly effective organocatalyst due to its high basicity, nucleophilicity, and relatively low steric hindrance, enabling the efficient formation of enamine and iminium ion intermediates.
-
This compound , with its lower nitrogen basicity and greater steric bulk, is less suited for direct organocatalysis in the same manner as proline. However, its rigid, chiral scaffold makes it a valuable building block for the synthesis of more complex molecules, including ligands for metal-catalyzed reactions and pharmaceutical agents.
For researchers seeking a readily available and highly efficient organocatalyst for a variety of asymmetric transformations, proline remains the superior choice. For those interested in developing novel chiral ligands, catalysts, or complex molecular architectures, the This compound scaffold offers a unique and valuable starting point. Future research may yet uncover specific catalytic applications for this and related tetrahydroquinoline derivatives, expanding the toolkit of synthetic chemists.
References
Commonly Validated Bioactivity Assays for Tetrahydroquinoline Derivatives
A Comparative Guide to the Validation of Bioactivity Assays for Tetrahydroquinoline Derivatives
For researchers, scientists, and drug development professionals, the validation of bioactivity assays is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of common bioactivity assays used to evaluate tetrahydroquinoline derivatives, supported by experimental data and detailed protocols.
Tetrahydroquinoline (THQ) derivatives are a versatile class of heterocyclic compounds known for a wide range of biological activities.[1][2] The validation of assays to screen these compounds is fundamental for drug discovery. Key bioactivities investigated include anticancer, antioxidant, and enzyme inhibitory effects.
Anticancer and Cytotoxicity Assays
The cytotoxic potential of novel compounds is a primary screening parameter in cancer research. Assays like the MTT and XTT assays are widely used to assess cell viability and proliferation in response to treatment with THQ derivatives.[1][3][4]
-
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5][7]
-
XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also involves the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, which simplifies the protocol by eliminating the solubilization step required in the MTT assay.[5][7]
Antioxidant Activity Assays
Many diseases are associated with oxidative stress caused by free radicals. Assays to determine the antioxidant capacity of THQ derivatives are therefore highly relevant.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[8] The reduction of the violet DPPH solution to a yellow-colored product is measured spectrophotometrically.[8][9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is proportional to their concentration.[9][10]
Enzyme Inhibition Assays
Tetrahydroquinolines have been investigated as inhibitors of various enzymes, with acetylcholinesterase (AChE) being a notable target, particularly in the context of Alzheimer's disease.[11][12][13]
-
Acetylcholinesterase (AChE) Inhibition Assay: This assay is often based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine.[12] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the formation of which is measured over time.[11][12] The presence of an inhibitor slows down this reaction.
Data Presentation: Comparative Bioactivity of Tetrahydroquinoline Derivatives
The following tables summarize quantitative data from various studies, showcasing the bioactivity of different tetrahydroquinoline derivatives. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: Anticancer/Cytotoxicity of Tetrahydroquinoline Derivatives (IC50 in µM)
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |
| Compound 10e | 0.033 ± 0.003 | - | - | - | [3] |
| Compound 10h | - | - | 0.087 ± 0.007 | - | [3] |
| Compound 10d | 0.062 ± 0.01 | - | 0.58 ± 0.11 | 1.003 ± 0.008 | [3] |
| Compound 4a | Potent | Potent | - | - | [4] |
| Pyrazolo quinoline 15 | Significant | Significant | Significant | - | [1] |
| GM-3-121 | - | - | - | - | [14] |
| GM-3-18 | - | Strong KRas Inhibition | - | - | [14] |
Table 2: Antioxidant Activity of Tetrahydroquinoline Derivatives (IC50 in µM)
| Compound | DPPH Assay | ABTS Assay | Reference |
| Quercetin Derivative 2a | 19.3 (for Quercetin) | - | [15] |
| Quercetin Derivative 2b | Lower than Quercetin | - | [15] |
| N-trans-feruloyldopamine | - | - | [13] |
| Caffeic acid | 42.81 | - | [13] |
Table 3: Acetylcholinesterase (AChE) Inhibition by Tetrahydroquinoline Derivatives (IC50 in µM)
| Compound | AChE Inhibition | Reference |
| N-trans-feruloyldopamine | 8.52 | [13] |
| Quercetin | Micromolar range | [15] |
Experimental Protocols
Detailed and standardized protocols are essential for the validation and reproducibility of bioactivity assays.
MTT Assay Protocol for Cytotoxicity[5][6][8][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength between 630 and 690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity[18]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (tetrahydroquinoline derivative) at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 515-517 nm.
-
Data Analysis: Use a standard antioxidant like ascorbic acid or Trolox to create a standard curve. Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Acetylcholinesterase (AChE) Inhibition Assay Protocol[13][19]
-
Reagent Preparation: Prepare Assay Buffer, DTNB solution, and acetylthiocholine (ATCh) substrate solution.
-
Assay Plate Setup:
-
Test Wells: Add Assay Buffer, diluted test compound, and diluted AChE enzyme solution.
-
Control Wells (100% Activity): Add Assay Buffer, inhibitor solvent (e.g., DMSO), and diluted AChE enzyme solution.
-
Blank Wells (No Enzyme): Add Assay Buffer and inhibitor solvent.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add a working reagent mix containing ATCh and DTNB to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Visualization of Key Processes
Diagrams help in understanding complex biological pathways and experimental workflows.
Caption: PI3K/AKT/mTOR pathway, a target for some tetrahydroquinoline derivatives.[16]
Caption: A general workflow for the validation of a biological assay.[17][18]
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. attogene.com [attogene.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. drugfuture.com [drugfuture.com]
- 18. edraservices.nl [edraservices.nl]
A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid: Enantioselective vs. Racemic Approaches
For Researchers, Scientists, and Drug Development Professionals
The chiral scaffold of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a privileged structural motif found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry.[1] The stereochemistry at the C2 position is often crucial for its pharmacological activity, making the choice between an enantioselective or a racemic synthesis a critical decision in the drug development process. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Key Differences in Synthetic Approaches
| Parameter | Enantioselective Synthesis (Biomimetic Reduction) | Racemic Synthesis (Catalytic Hydrogenation) |
| Stereochemical Outcome | Enantiomerically enriched (e.g., >99% ee) | Racemic mixture (50:50 mixture of enantiomers) |
| Catalyst | Chiral NAD(P)H model with a regeneration catalyst (e.g., [Ru(p-cymene)I2]2) and a transfer catalyst (e.g., phosphoric acid) | Achiral catalyst (e.g., Platinum(IV) oxide - PtO₂) |
| Key Reagents | Chiral NAD(P)H model, hydrogen gas, Brønsted acid | Hydrogen gas |
| Reaction Conditions | Mild temperature (e.g., 70 °C), high pressure (e.g., 500 psi H₂) | Room temperature, moderate pressure (e.g., 3-4 atm H₂) |
| Typical Yield | High (e.g., up to 98%) | High (quantitative in some cases) |
| Advantages | Direct access to a single enantiomer, potentially reducing downstream purification steps and improving biological efficacy. | Simpler catalyst system, generally lower cost of reagents, well-established methodology. |
| Disadvantages | More complex and expensive catalyst system, may require optimization for different substrates. | Produces a mixture of enantiomers requiring subsequent resolution, which can be costly and time-consuming. Only 50% of the material is the desired enantiomer. |
Enantioselective Synthesis: A Biomimetic Approach
The enantioselective synthesis of this compound can be achieved with high enantiomeric excess through a biomimetic asymmetric reduction of the corresponding quinoline-2-carboxylate.[1][2] This approach utilizes a chiral and regenerable NAD(P)H model in the presence of a simple achiral Brønsted acid as a transfer catalyst.
Experimental Protocol: Enantioselective Biomimetic Reduction of Ethyl Quinoline-2-carboxylate
This protocol is adapted from a general method for the biomimetic asymmetric reduction of 2-functionalized quinolines.[1][2]
Materials:
-
Ethyl quinoline-2-carboxylate
-
Chiral NAD(P)H model (e.g., CYNAM)
-
[Ru(p-cymene)I₂]₂ (regeneration catalyst)
-
Phosphoric acid (transfer catalyst)
-
Chloroform (solvent)
-
Hydrogen gas
Procedure:
-
To a reaction vessel, add ethyl quinoline-2-carboxylate (1.0 equiv), the chiral NAD(P)H model (e.g., 10 mol%), [Ru(p-cymene)I₂]₂ (e.g., 0.5 mol%), and phosphoric acid (e.g., 20 mol%).
-
Add chloroform as the solvent.
-
Pressurize the vessel with hydrogen gas (e.g., 500 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 70 °C) and stir for the required reaction time (e.g., 48 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.
-
The product, ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, is then isolated and purified using standard techniques such as column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Subsequent hydrolysis of the ester yields the desired this compound.
Reaction Pathway
References
Unveiling the Solid-State Architecture of Tetrahydroquinoline Scaffolds: A Crystallographic Comparison
A detailed comparative analysis of the X-ray crystal structures of N-sulfonylated 1,2,3,4-tetrahydroquinoline derivatives provides valuable insights into their three-dimensional conformations and intermolecular interactions. While the crystal structure of the parent 1,2,3,4-tetrahydroquinoline-2-carboxylic acid remains elusive in the surveyed literature, this guide offers a comprehensive look into closely related structures, presenting key crystallographic data, experimental protocols, and a visual representation of the structure determination workflow.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural characteristics of the 1,2,3,4-tetrahydroquinoline framework, a privileged scaffold in medicinal chemistry. The data presented herein can aid in computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutic agents.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for two N-sulfonylated derivatives of 1,2,3,4-tetrahydroquinoline: 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. These derivatives, while not possessing the 2-carboxylic acid moiety, provide the most relevant and publicly available single-crystal X-ray diffraction data for the core tetrahydroquinoline ring system.
Table 1: Crystal Data and Structure Refinement for 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline [1]
| Parameter | Value |
| Empirical Formula | C₁₆H₁₇NO₂S |
| Formula Weight | 287.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.5690 (5) |
| b (Å) | 6.7128 (2) |
| c (Å) | 16.8317 (6) |
| β (°) | 110.243 (1) |
| Volume (ų) | 1438.44 (9) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 19601 |
| Independent Reflections | 2529 |
| R(int) | 0.051 |
| Final R indices [I>2σ(I)] | R₁ = 0.036, wR₂ = 0.101 |
| Goodness-of-fit on F² | 1.08 |
Table 2: Crystal Data and Structure Refinement for 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline [2]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃NO₂S |
| Formula Weight | 211.27 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 5.5865 (2) |
| b (Å) | 9.2195 (4) |
| c (Å) | 10.1924 (4) |
| α (°) | 85.798 (2) |
| β (°) | 84.686 (2) |
| γ (°) | 77.166 (2) |
| Volume (ų) | 508.89 (4) |
| Z | 2 |
| Temperature (K) | 294 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 7417 |
| Independent Reflections | 1973 |
| R(int) | 0.042 |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.106 |
| Goodness-of-fit on F² | 1.07 |
In both structures, the heterocyclic ring of the 1,2,3,4-tetrahydroquinoline moiety adopts a half-chair conformation.[1][2] The sum of the bond angles around the nitrogen atom is 354.6° for the benzylsulfonyl derivative and 347.9° for the methanesulfonyl derivative, indicating a trigonal pyramidal geometry at the nitrogen atom.[1][2] In the crystal packing of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, molecules are linked by weak C—H⋯O hydrogen bonds, forming sheets.[1] For 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, inversion dimers are formed through pairs of C—H⋯O hydrogen bonds.[2]
Experimental Protocols
The methodologies employed for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives are detailed below.
Synthesis of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline: [2] To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 ml of dry methylene dichloride, triethylamine (15 mmol) was added at 0-5 °C. Methanesulfonyl chloride (12 mmol) in 10 ml of dry dichloromethane was then added dropwise to the reaction mixture. After stirring for 2 hours at 15-20 °C, the mixture was washed with 5% Na₂CO₃ and brine. The organic phase was dried over Na₂SO₄ and concentrated under vacuum. The crude product was recrystallized from a 1:2 mixture of ethyl acetate and hexane to yield colorless prisms suitable for X-ray diffraction.[2]
Synthesis of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline: [3] To an ice-cold solution of 1,2,3,4-tetrahydroquinoline (10 mmol) and triethylamine (15 mmol) in dichloromethane (50 ml), a solution of 6-chloropyridine-3-sulfonyl chloride (11 mmol) in dichloromethane (20 ml) was added dropwise and stirred for 30 minutes. The reaction mixture was diluted with dichloromethane (150 ml), and the organic layer was washed with aqueous 5% NaHCO₃ solution and brine, and then dried over anhydrous Na₂SO₄. The solvent was evaporated under reduced pressure to yield the final product.[3]
X-ray Data Collection and Structure Refinement: For both compounds, intensity data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation.[1][2] The structures were solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small molecule, from synthesis to final structure validation.
Caption: General workflow for single-crystal X-ray structure determination.
References
- 1. Crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to tetrahydroquinolines
The tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, driving significant interest in the development of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of four prominent synthetic routes to tetrahydroquinolines: Catalytic Hydrogenation of quinolines, the Friedländer annulation followed by reduction, intramolecular Reductive Amination, and the asymmetric Povarov reaction. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Routes
Catalytic Hydrogenation of Quinolines
Description: This is a direct and widely used method for the synthesis of tetrahydroquinolines, involving the reduction of the corresponding quinoline precursors using a heterogeneous or homogeneous catalyst under a hydrogen atmosphere.
Advantages:
-
High yields are often achievable.
-
The starting quinolines are readily accessible through various established methods.
-
The reaction conditions can often be optimized for scalability.
Limitations:
-
Requires access to specialized high-pressure hydrogenation equipment.
-
The synthesis of the initial quinoline adds to the overall step count.
-
Functional group tolerance can be a challenge, as other reducible groups may be affected.
Friedländer Annulation followed by Reduction
Description: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline, which is subsequently reduced to the tetrahydroquinoline.
Advantages:
-
A versatile method for constructing the quinoline core with a variety of substitution patterns.
-
The starting materials are often commercially available or readily prepared.
-
Can be performed as a one-pot reaction, reducing the need for isolation of the intermediate quinoline.
Limitations:
-
The initial annulation step may require harsh conditions (acid or base catalysis at high temperatures).
-
Regioselectivity can be an issue with unsymmetrical ketones.
-
The subsequent reduction step adds to the overall complexity of the synthesis.
Intramolecular Reductive Amination
Description: This domino reaction involves the formation of a tetrahydroquinoline ring from a linear precursor, typically a 2-nitroaryl ketone or aldehyde, through a sequence of nitro group reduction, intramolecular condensation to form a cyclic imine, and subsequent reduction of the imine.
Advantages:
-
High diastereoselectivity can often be achieved.
-
Multiple bond-forming events occur in a single synthetic operation, increasing efficiency.
-
A powerful method for the synthesis of complex, fused tetrahydroquinoline systems.
Limitations:
-
The synthesis of the linear precursor can be multi-stepped.
-
The success of the reaction is highly dependent on the substrate and reaction conditions.
-
May require careful optimization to avoid the formation of byproducts.
Asymmetric Povarov Reaction
Description: The Povarov reaction is a [4+2] cycloaddition between an imine (generated in situ from an aniline and an aldehyde) and an electron-rich alkene to produce a tetrahydroquinoline. The use of a chiral catalyst enables the synthesis of enantioenriched products.
Advantages:
-
Provides direct access to chiral tetrahydroquinolines with high enantioselectivity.
-
A multicomponent reaction, allowing for the rapid generation of molecular complexity.
-
Can be performed under relatively mild conditions.
Limitations:
-
The scope of the reaction can be limited by the nature of the aniline, aldehyde, and alkene.
-
The catalyst can be expensive.
-
Diastereoselectivity can be a challenge to control in some cases.
Quantitative Data Presentation
| Synthetic Route | Catalyst | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
| Catalytic Hydrogenation | 5 mol% Co(OAc)₂·4H₂O, 50 mol% Zn | Quinoline, H₂ (30 bar) | H₂O | 70 | 15 | ~99 | N/A | N/A |
| Friedländer Annulation | p-toluenesulfonic acid | 2-aminobenzophenone, cyclohexanone | Toluene | Reflux | 12 | 85-95 | N/A | N/A |
| Intramolecular Reductive Amination | 5% Pd/C | Methyl 2-(2-nitrophenyl)acetate derivative, H₂ | Ethanol | Room Temp. | - | 93-98 | N/A | High (cis) |
| Asymmetric Povarov Reaction | 10 mol% L4-Sc(OTf)₃ | N-aryl aldimine, α-alkyl styrene | Dichloromethane | 30 | 24 | up to 99 | 92 to >99 | up to 99:1 |
Detailed Experimental Protocols
Catalytic Hydrogenation of Quinoline
Procedure: A 4 mL glass vial is charged with quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), and finely powdered zinc (50 mol%). Water (1.5 mL) is added, and the vial is placed in an autoclave. The autoclave is purged with hydrogen gas and then pressurized to 30 bar. The reaction mixture is stirred at 70 °C for 15 hours. After cooling to room temperature, the pressure is released, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the 1,2,3,4-tetrahydroquinoline.[1]
Friedländer Annulation for Tetrahydroquinoline Synthesis
Procedure: A mixture of 2-aminobenzophenone (1.0 equiv), cyclohexanone (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then subjected to a standard reduction procedure (e.g., catalytic hydrogenation with Pd/C) to yield the corresponding tetrahydroquinoline. The final product is purified by column chromatography.
Intramolecular Reductive Amination
Procedure: A solution of the 2-nitroarylketone precursor in ethanol is subjected to catalytic hydrogenation using 5% Pd/C as the catalyst under a hydrogen atmosphere.[2] The reaction proceeds through the reduction of the nitro group to an aniline, which then undergoes intramolecular condensation with the ketone to form a cyclic imine.[2] The imine is subsequently reduced in situ to the tetrahydroquinoline.[2] The reaction is highly diastereoselective, yielding the product with a cis relationship between the substituents at C2 and C4.[2][3] The catalyst is removed by filtration, and the solvent is evaporated to give the crude product, which can be purified by chromatography.[2][3]
Asymmetric Povarov Reaction
Procedure: To a solution of the N,N'-dioxide ligand L4 and Sc(OTf)₃ (10 mol%) in dichloromethane at 30 °C is added the N-aryl aldimine (1.0 equiv).[4][5] After stirring for a few minutes, the α-alkyl styrene (1.5 equiv) is added.[4][5] The reaction mixture is stirred at this temperature for 24 hours.[4][5] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantiopure tetrahydroquinoline derivative.[4][5] The enantiomeric excess is determined by chiral HPLC analysis.[4][5]
Mandatory Visualization
Caption: General experimental workflow for tetrahydroquinoline synthesis.
Caption: Mechanism of Catalytic Hydrogenation of Quinolines.
Caption: Friedländer synthesis followed by reduction.
Caption: Intramolecular Reductive Amination cascade.
Caption: Asymmetric Povarov Reaction mechanism.
Conclusion
The synthesis of tetrahydroquinolines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of a particular synthetic route should be guided by factors such as the desired substitution pattern, the need for stereochemical control, the availability of starting materials and equipment, and the desired scale of the reaction. Classical methods like catalytic hydrogenation and the Friedländer synthesis offer reliable routes to a wide range of tetrahydroquinolines. For more complex targets and for the synthesis of chiral molecules, modern methods such as intramolecular reductive amination and asymmetric Povarov reactions provide powerful and elegant solutions. This guide serves as a starting point for researchers to navigate the diverse landscape of tetrahydroquinoline synthesis and select the optimal strategy for their research endeavors.
References
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. (2012) | Mingsheng Xie | 33 Citations [scispace.com]
A Spectroscopic Guide to Tetrahydroquinoline Isomers: 1,2,3,4-THQ vs. 5,6,7,8-THQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of two key structural isomers of tetrahydroquinoline (THQ): 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in medicinal chemistry and drug development, where the tetrahydroquinoline scaffold is a prevalent structural motif.
Introduction to Tetrahydroquinoline Isomers
1,2,3,4-Tetrahydroquinoline (1,2,3,4-THQ) and 5,6,7,8-tetrahydroquinoline (5,6,7,8-THQ) are constitutional isomers with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol .[1][2] Their structural difference lies in the position of the saturated carbon atoms within the quinoline ring system. In 1,2,3,4-THQ, the heterocyclic ring is hydrogenated, resulting in a secondary aniline fused to a benzene ring. In contrast, 5,6,7,8-THQ features a hydrogenated carbocyclic ring, preserving the aromaticity of the pyridine ring. This fundamental structural variance gives rise to distinct spectroscopic properties, which are detailed below.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses for the two isomers.
Table 1: ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environments.
| Isomer | Technique | Chemical Shifts (δ, ppm) |
| 1,2,3,4-Tetrahydroquinoline | ¹H NMR (400 MHz, CDCl₃) | ~6.95 (d), ~6.94 (t), ~6.59 (t), ~6.46 (d) (Aromatic-H); ~3.80 (s, NH); ~3.29 (t, C2-H₂); ~2.76 (t, C4-H₂); ~1.94 (m, C3-H₂) |
| ¹³C NMR | Aromatic carbons in the range of ~114-145 ppm; Aliphatic carbons at ~22, ~27, and ~42 ppm. | |
| 5,6,7,8-Tetrahydroquinoline | ¹H NMR | Aromatic protons on the pyridine ring are expected at higher chemical shifts (>7.0 ppm) compared to the benzene ring protons in 1,2,3,4-THQ. Aliphatic protons are expected in the range of ~1.8-3.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of ~121-157 ppm; Aliphatic carbons at ~22.8, 23.0, 28.5, and 32.3 ppm. |
Note: Specific chemical shifts can vary slightly based on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy highlights the differences in the vibrational modes of the functional groups present in each isomer.
| Isomer | Key IR Absorptions (cm⁻¹) | Interpretation |
| 1,2,3,4-Tetrahydroquinoline | ~3400 | N-H stretch (characteristic of a secondary amine) |
| ~3050 | Aromatic C-H stretch | |
| ~2800-2950 | Aliphatic C-H stretch | |
| ~1600, ~1500 | Aromatic C=C stretching | |
| 5,6,7,8-Tetrahydroquinoline | No significant absorption around 3400 | Absence of N-H group |
| ~3050 | Aromatic C-H stretch (Pyridine ring) | |
| ~2800-2950 | Aliphatic C-H stretch | |
| ~1575 | Aromatic C=N and C=C stretching (Pyridine ring) |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are distinct for each isomer.
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Interpretation of Key Fragments |
| 1,2,3,4-Tetrahydroquinoline | 133 | 132 (M-1), 117 (M-16) | The M-1 peak is a dominant feature. |
| 5,6,7,8-Tetrahydroquinoline | 133 | 132 (M-1), 105 (M-28), 117 (M-16) | The intense peak at M-28 (loss of ethene) is characteristic and can be used to differentiate it from the 1,2,3,4-isomer. |
UV-Visible (UV-Vis) Spectroscopy
While specific λmax values are highly dependent on the solvent, a general comparison can be made based on the chromophores present in each isomer.
-
1,2,3,4-Tetrahydroquinoline : The chromophore is an aniline derivative. It is expected to show absorption bands characteristic of a substituted benzene ring, typically with a primary band around 205 nm and a less intense secondary band in the 255 to 275 nm range.[3]
-
5,6,7,8-Tetrahydroquinoline : The chromophore is a substituted pyridine ring, which is also an aromatic system. It is expected to exhibit π to π* transitions, with absorption bands in a similar region to other aromatic compounds.[4] The exact positions of the absorption maxima will differ from the 1,2,3,4-isomer due to the different heteroaromatic system.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the tetrahydroquinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[5]
-
Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C NMR, a longer acquisition time (20-60 minutes) may be required.[5]
-
Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[6]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two KBr plates or directly onto the crystal of an ATR-FTIR spectrometer.[7] For solid samples, a KBr pellet or a Nujol mull can be prepared.[8]
-
Background Collection : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[9]
-
Sample Analysis : The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[10] The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). The sample is vaporized in a vacuum.[11]
-
Ionization : The gaseous molecules are ionized, typically using an electron impact (EI) source, which bombards the molecules with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺•).[12]
-
Mass Analysis and Detection : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[12] A detector measures the abundance of ions at each m/z value, generating the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the tetrahydroquinoline isomer in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
-
Blank Measurement : A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.
-
Sample Measurement : The cuvette is then filled with the sample solution, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for these compounds).[13] The instrument plots absorbance versus wavelength.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between 1,2,3,4-THQ and 5,6,7,8-THQ using the key spectroscopic differences identified.
Caption: Workflow for the spectroscopic differentiation of THQ isomers.
This guide demonstrates that a combination of standard spectroscopic techniques can reliably distinguish between 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline. The most definitive methods are IR spectroscopy for the rapid detection of the N-H group in 1,2,3,4-THQ and mass spectrometry for observing the characteristic M-28 fragmentation of 5,6,7,8-THQ. Full structural confirmation is achieved through detailed analysis of ¹H and ¹³C NMR spectra.
References
- 1. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. webassign.net [webassign.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mmrc.caltech.edu [mmrc.caltech.edu]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to Assessing the Purity of Synthesized 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
The principal methods for purity determination of organic compounds include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[] Each technique offers unique advantages and provides different types of information, making a multi-pronged approach the gold standard for comprehensive purity analysis.
Comparative Analysis of Key Purity Assessment Methods
A combination of analytical techniques is often employed to ensure the purity of a synthesized compound meets the stringent requirements for biological testing, which is typically >95%.[2] While HPLC is excellent for determining relative purity by separating impurities, quantitative NMR (qNMR) offers a path to determining absolute purity without a reference standard of the compound itself.[2] Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is unparalleled for confirming molecular identity and characterizing impurities.[3][4]
Table 1: Comparison of Primary Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning of components between a stationary and mobile phase. | Signal intensity is directly proportional to the number of nuclei; purity is calculated relative to a certified internal standard. | Separation by chromatography followed by ionization and mass-to-charge ratio analysis of molecules. |
| Information Provided | Relative purity (% area), presence of non-volatile impurities. | Absolute purity (%), structural information, identification and quantification of solvent/water residues.[2] | Molecular weight confirmation, structural elucidation of impurities, high sensitivity for trace contaminants.[3][4] |
| Primary Use | Gold standard for routine purity testing and quality control.[2][5] | Definitive determination of absolute purity; orthogonal to HPLC.[2] | Identity confirmation and impurity profiling. |
| Pros | High resolution and sensitivity, well-established methods, widely available. | Non-destructive, fast, no reference standard of the analyte needed, detects inorganic impurities.[2] | Extremely high sensitivity and selectivity, provides molecular weight information.[3] |
| Cons | Requires a reference standard for impurity identification, may not detect non-chromophoric impurities. | Lower sensitivity than HPLC, potential for peak overlap, requires a high-purity internal standard.[2] | Ionization efficiency can vary, quantification can be complex without standards. |
| Sample Requirement | Microgram to milligram quantities. | Milligram quantities.[2] | Nanogram to microgram quantities. |
Experimental Workflow and Protocols
A logical workflow ensures that the synthesized compound is characterized thoroughly. The process begins with the crude product and moves through purification and a series of analytical checks to establish a final, verified purity value.
Caption: Experimental workflow for the purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, separating the target compound from impurities based on their differential affinity for the column's stationary phase. For 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, a reversed-phase method is typically suitable.
Experimental Protocol:
-
System: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid). For example, start with 10% Acetonitrile and ramp to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase starting condition (e.g., 50:50 Acetonitrile/Water).
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Table 2: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.52 | 15.8 | 0.8% | Impurity A |
| 2 | 8.91 | 1945.2 | 98.6% | This compound |
| 3 | 11.24 | 11.9 | 0.6% | Impurity B |
| Total | 1972.9 | 100.0% |
Quantitative ¹H NMR (qNMR)
qNMR provides an accurate measure of absolute purity by comparing the integral of a specific proton signal from the analyte with that of a known amount of a high-purity internal standard.[2]
Experimental Protocol:
-
Internal Standard (IS): Select a high-purity (>99.9%) standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized compound into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100 Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass.
-
Table 3: Example qNMR Purity Calculation
| Parameter | Analyte (THQ-2-CA) | Internal Standard (Maleic Acid) |
| Mass (m) | 12.50 mg | 6.25 mg |
| Molecular Weight (MW) | 177.19 g/mol | 116.07 g/mol |
| Integrated Signal (protons) | Aromatic CH (1H) | Vinylic CH (2H) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 5.45 | 8.12 |
| Calculated Purity | \multicolumn{2}{ | c |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hybrid technique that confirms the molecular weight of the target compound and helps identify impurities separated by the LC system.
Experimental Protocol:
-
LC System: Use an HPLC or UPLC system with conditions similar to those described for the HPLC analysis to achieve separation.
-
Mass Spectrometer: Electrospray Ionization (ESI) is a common ionization source for this type of molecule.
-
Mode: Run in both positive and negative ion modes to ensure detection. For a carboxylic acid, negative mode ([M-H]⁻) is often informative, while the basic nitrogen allows for positive mode detection ([M+H]⁺).
-
Analysis: The mass spectrum corresponding to the main LC peak should show an ion with a mass-to-charge ratio (m/z) matching the expected value for the target compound. Other peaks in the chromatogram can be analyzed to identify potential impurities.
Table 4: Expected Mass Spectrometry Data
| Compound | Formula | Exact Mass | Expected m/z [M+H]⁺ | Expected m/z [M-H]⁻ |
| This compound | C₁₀H₁₁NO₂ | 177.0790 | 178.0862 | 176.0717 |
References
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking Analysis of 1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational docking studies on 1,2,3,4-tetrahydroquinoline analogs, with a focus on their potential as inhibitors of key biological targets. The following sections detail the binding affinities of these compounds, the experimental methodologies employed in their in silico evaluation, and the relevant biological pathways they modulate.
Comparative Docking Scores of 1,2,3,4-Tetrahydroquinoline Analogs
The potential of 1,2,3,4-tetrahydroquinoline analogs as therapeutic agents has been explored through molecular docking simulations against various protein targets. These studies provide quantitative estimates of binding affinity, typically in the form of docking scores or energies, which are crucial for structure-activity relationship (SAR) analysis and lead optimization.
A key study investigated a series of 1,2,3,4-tetrahydroquinoline analogs as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reverse transcriptase (RT).[1] The docking energies, calculated in kcal/mol, indicate the binding efficiency of the ligands to the allosteric binding pocket of the enzyme. Lower docking energy values suggest more favorable binding interactions.
| Compound ID | Target Protein | PDB ID | Docking Score/Energy (kcal/mol) |
| Analog 1d | HIV-1 RT | 1FK9 | -20.05 |
| Analog 2c | HIV-1 RT | 1FK9 | -19.01 |
| Analog 2d | HIV-1 RT | 1FK9 | -18.06 |
| Analog 4b | HIV-1 RT | 1FK9 | -7.31 |
Table 1: Docking energies of selected 1,2,3,4-tetrahydroquinoline analogs against HIV-1 Reverse Transcriptase.[1]
In a related study on quinoline derivatives targeting the same enzyme, compounds with pyrimidine and pyrazoline moieties also demonstrated significant binding affinities, with the most potent analog exhibiting a docking score of -10.67.[2] Although not 1,2,3,4-tetrahydroquinoline-2-carboxylic acid analogs, these findings highlight the potential of the broader quinoline scaffold as a source of HIV-1 RT inhibitors.
Experimental Protocols
The in silico experiments summarized above employed molecular docking simulations to predict the binding modes and affinities of the 1,2,3,4-tetrahydroquinoline analogs.
Molecular Docking of Tetrahydroquinoline Analogs against HIV-1 RT
The computational docking of 1,2,3,4-tetrahydroquinoline and its analogs into the non-nucleoside inhibitor binding pocket of HIV-1 RT was performed using the Flexidock module of the SYBYL 7.1 software.[1] The crystal structure of HIV-1 RT, with the PDB ID 1FK9, was utilized as the receptor model.[1] The Flexidock protocol allows for flexibility in both the ligand and the amino acid side chains within the binding site, providing a more realistic representation of the binding event. The docking process involves generating a variety of conformations for each ligand within the active site and then scoring these poses based on a predefined scoring function that estimates the binding free energy. The reported docking energies represent the most favorable binding poses identified by the software.[1]
Signaling Pathway and Experimental Workflow
The primary target for the 1,2,3,4-tetrahydroquinoline analogs detailed in the primary study is HIV-1 Reverse Transcriptase, a critical enzyme in the life cycle of the human immunodeficiency virus.[1] NNRTIs, the class of inhibitors to which these analogs belong, bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. This, in turn, blocks the reverse transcription of the viral RNA genome into DNA, a crucial step for viral replication and integration into the host cell's genome.
Below is a diagram illustrating the workflow of a typical computational docking study and the mechanism of action of NNRTIs in the context of the HIV life cycle.
References
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as acutely toxic if swallowed.[1]
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A standard laboratory coat is required.
II. Quantitative Data for Disposal Considerations
A summary of the physical and chemical properties of this compound relevant to its disposal is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.2 g/mol |
| Physical State | Solid |
| pKa (Predicted) | 2.15 ± 0.20 |
| Solubility | Soluble in polar solvents. The properties can be influenced by pH. |
| GHS Hazard Statements | H302 (Harmful if swallowed) |
III. Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This procedure is designed to be compliant with general hazardous waste regulations.
Materials Required:
-
Designated hazardous waste container (solid waste, non-combustible, toxic).
-
Hazardous waste labels.
-
Waste manifest form.
-
Spill containment kit.
Procedure:
-
Waste Identification and Segregation:
-
Confirm that the waste is solely this compound.
-
Do not mix with other chemical waste unless compatibility has been verified by a qualified chemist or environmental health and safety (EHS) officer.
-
-
Packaging of Solid Waste:
-
Carefully transfer the solid this compound into a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is compatible with the chemical and will not react or degrade.
-
Do not overfill the container; allow for adequate headspace.
-
-
Labeling the Waste Container:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The hazard characteristics (e.g., "Toxic").
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Temporary Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with a detailed description of the waste.
-
-
Documentation (Waste Manifest):
-
Complete a hazardous waste manifest form provided by the disposal contractor.
-
This document tracks the waste from the point of generation to its final disposal facility.
-
Ensure all sections of the manifest are accurately filled out and signed by an authorized individual from the laboratory.
-
Retain a copy of the manifest for your records, as required by regulations.
-
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision tree for classifying this compound waste.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid. Adherence to these guidelines is crucial for ensuring laboratory safety and proper experimental conduct. The following procedures are based on available safety data for closely related compounds, including 1,2,3,4-Tetrahydroquinoline and its methyl ester derivative, due to the absence of a specific Safety Data Sheet (SDS) for the named acid.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To be worn over personal clothing to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | Engineering controls such as a fume hood are the preferred method of exposure control. |
Safe Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Before use, read all available safety information and have a clear plan for the experiment.
-
Wear all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.
Storage Procedures:
-
Store in a tightly sealed, properly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency and Disposal Plans
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response:
In the event of a spill, follow the established laboratory protocol for hazardous chemical spills. A general workflow is provided in the diagram below.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[4]
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
